Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2-methylbenzyl)cyclohexanamine
This technical guide details the physicochemical properties, synthetic pathways, and applications of N-(2-methylbenzyl)cyclohexanamine (CAS: 52505-05-2 for the HCl salt). Executive Summary N-(2-methylbenzyl)cyclohexanami...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical properties, synthetic pathways, and applications of N-(2-methylbenzyl)cyclohexanamine (CAS: 52505-05-2 for the HCl salt).
Executive Summary
N-(2-methylbenzyl)cyclohexanamine (also known as N-cyclohexyl-2-methylbenzylamine) is a lipophilic secondary amine characterized by a cyclohexyl group and an ortho-methylbenzyl moiety attached to a central nitrogen atom. Structurally, it represents a de-functionalized scaffold of the mucolytic agent Bromhexine and its metabolites.
In drug development, this compound serves as a critical building block for tertiary amines and a reference standard for Structure-Activity Relationship (SAR) studies involving the benzylamine pharmacophore. Its secondary amine functionality allows for versatile derivatization (alkylation, acylation, sulfonylation), making it a high-value intermediate in the synthesis of neuroactive ligands and local anesthetics.
The compound exhibits significant lipophilicity due to the combination of the aliphatic cyclohexyl ring and the aromatic toluene moiety. This profile suggests high blood-brain barrier (BBB) permeability potential in derivative forms.
Table 1: Physicochemical Properties[2]
Property
Value / Description
Source/Note
IUPAC Name
N-[(2-methylphenyl)methyl]cyclohexanamine
CAS Number
52505-05-2 (HCl Salt)
[1]
Molecular Formula
C₁₄H₂₁N
Molecular Weight
203.33 g/mol (Free Base)
Calculated
Physical State
Oil (Free Base); White Solid (HCl Salt)
[1]
LogP (Predicted)
3.99
High Lipophilicity [1]
pKa (Predicted)
~10.5
Typical for secondary amines
H-Bond Donors
1 (NH)
H-Bond Acceptors
1 (N)
Solubility
Soluble in DCM, MeOH, DMSO; Insoluble in Water
Synthetic Pathways & Optimization
The synthesis of N-(2-methylbenzyl)cyclohexanamine is most efficiently achieved via Reductive Amination . This method is preferred over direct alkylation (using 2-methylbenzyl halides) because it minimizes over-alkylation side products (tertiary amines) and operates under milder conditions.
Protocol: Reductive Amination (The "Abdel-Magid" Method)
This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate imine without reducing the aldehyde starting material.
Imine Formation: In a dry reaction vessel under Nitrogen atmosphere, dissolve 2-Methylbenzaldehyde in DCE (0.2 M concentration). Add Cyclohexylamine and Acetic Acid. Stir at room temperature for 30–60 minutes. Note: Equilibrium shifts toward the iminium species.
Reduction: Add STAB portion-wise over 15 minutes. The reaction is typically slightly exothermic.
Quench: Stir for 4–12 hours. Monitor via TLC/LC-MS. Quench by adding saturated aqueous NaHCO₃ solution to neutralize the acid and destroy excess hydride.
Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification: The crude oil can be purified via flash column chromatography (SiO₂, Hexane/EtOAc gradient with 1% Et₃N) or converted to the HCl salt by treating an ethereal solution with HCl/Dioxane.
Reaction Mechanism Visualization
The following diagram illustrates the mechanistic flow from reactants to the final secondary amine, highlighting the critical iminium intermediate.
Caption: Figure 1. Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).
Reactivity & Functionalization
As a sterically hindered but nucleophilic secondary amine, N-(2-methylbenzyl)cyclohexanamine undergoes standard amine transformations. However, the steric bulk of the ortho-methyl group on the benzyl ring and the cyclohexyl ring can retard reaction rates compared to simpler amines like benzylmethylamine.
Functionalization Workflow
N-Alkylation (Tertiary Amine Synthesis):
Reagent: Alkyl halides (e.g., Methyl Iodide) + Base (K₂CO₃).
Application: Synthesis of N-methyl analogs (Bromhexine-like cores).[1]
Application: Improving water solubility for biological assays.
Caption: Figure 2. Divergent synthesis capabilities of the secondary amine scaffold.
Applications in Drug Discovery[5][6]
Fragment-Based Drug Design (FBDD)
This compound represents a "privileged structure" in medicinal chemistry—the N-benzylcyclohexylamine motif. It is frequently used to probe hydrophobic pockets in receptors (e.g., Sigma receptors, NMDA receptors). The ortho-methyl group provides a specific steric lock that can restrict conformational rotation, potentially increasing binding selectivity compared to the unsubstituted benzyl analog.
Impurity Profiling
In the manufacturing of Bromhexine (2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine), "de-bromo" or "de-amino" impurities are critical quality attributes. N-(2-methylbenzyl)cyclohexanamine serves as a model for "de-functionalized" impurities, allowing analytical chemists to establish retention time markers in HPLC methods [4].
Safety & Handling (SDS Highlights)
While specific toxicological data for this exact CAS is limited, it shares the hazard profile of lipophilic secondary amines.
GHS Classification:
Skin Corr.[2][3][4] 1B: Causes severe skin burns and eye damage.[2][3]
Handling: Handle only in a fume hood. Wear chemical-resistant gloves (Nitrile) and eye protection.
Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation to N-oxides or carbamates (via CO₂ absorption).
References
Hit2Lead . N-(2-methylbenzyl)cyclohexanamine hydrochloride Product Page. Retrieved from
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard Protocol Reference).
PubChem . 2-Amino-N-cyclohexyl-N-methylbenzylamine (Related Structure). Retrieved from
LGC Standards . Bromhexine Impurity Standards. Retrieved from
An In-depth Technical Guide to N-(2-methylbenzyl)cyclohexanamine and its Analogs: Synthesis, Characterization, and Potential Applications
Disclaimer: The specific compound N-(2-methylbenzyl)cyclohexanamine with CAS number 1543012-73-2 is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: The specific compound N-(2-methylbenzyl)cyclohexanamine with CAS number 1543012-73-2 is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of its predicted properties, synthesis, and potential applications based on established chemical principles and data from structurally related analogs.
Introduction
The N-benzylcyclohexanamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. These structures are of significant interest to researchers and drug development professionals due to their potential to interact with a variety of biological targets. This technical guide focuses on N-(2-methylbenzyl)cyclohexanamine, a specific derivative within this class. While direct experimental data for the compound with CAS number 1543012-73-2 is scarce, this document will provide a robust theoretical framework and practical guidance for its synthesis and study, drawing upon the well-documented chemistry of its close structural analogs.
Chapter 1: Physicochemical Properties and Structural Elucidation
The physicochemical properties of N-(2-methylbenzyl)cyclohexanamine are crucial for predicting its behavior in biological systems and for developing appropriate analytical methods. The table below summarizes the predicted properties based on its chemical structure.
The structural confirmation of N-(2-methylbenzyl)cyclohexanamine would rely on a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR is expected to show characteristic signals for the aromatic protons of the 2-methylbenzyl group, the methylene bridge protons, the methine proton on the cyclohexane ring, and the aliphatic protons of the cyclohexane ring. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR would display distinct peaks for each unique carbon atom, including the aromatic carbons, the benzylic carbon, and the carbons of the cyclohexyl ring.
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzylic C-N bond and fragmentation of the cyclohexane ring.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.
Chapter 2: Synthesis Strategies
The synthesis of N-(2-methylbenzyl)cyclohexanamine can be approached through several reliable methods, primarily reductive amination and direct N-alkylation. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.
Reductive Amination
Reductive amination is a highly efficient one-pot method for forming C-N bonds. This approach involves the reaction of cyclohexanone with 2-methylbenzylamine to form an imine intermediate, which is then reduced in situ to the target secondary amine.
Experimental Protocol: Reductive Amination
Imine Formation: To a stirred solution of cyclohexanone (1.0 eq) in an anhydrous solvent such as dichloromethane or methanol, add 2-methylbenzylamine (1.1 eq). The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent that can be used in a one-pot procedure without the need to isolate the imine.
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-(2-methylbenzyl)cyclohexanamine.
Caption: Reductive amination pathway for the synthesis of N-(2-methylbenzyl)cyclohexanamine.
Direct N-Alkylation
Direct N-alkylation involves the reaction of cyclohexylamine with a 2-methylbenzyl halide. This is a straightforward method, though it can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct.
Experimental Protocol: Direct N-Alkylation
Reaction Setup: In a round-bottom flask, dissolve cyclohexylamine (1.2 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF). Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to scavenge the hydrohalic acid formed during the reaction.
Alkylation: To the stirred solution, add 2-methylbenzyl bromide or chloride (1.0 eq) dropwise at room temperature.
Reaction Conditions: The reaction mixture is then heated, typically to reflux, and stirred for several hours to overnight. The progress of the reaction is monitored by TLC or LC-MS.
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Caption: Direct N-alkylation route to N-(2-methylbenzyl)cyclohexanamine.
Chapter 3: Potential Applications and Research Directions
While specific biological data for N-(2-methylbenzyl)cyclohexanamine is not available, the broader class of N-benzylcyclohexanamines has shown a range of pharmacological activities.[2] These compounds are known to have potential as central nervous system (CNS) agents, analgesics, and enzyme inhibitors.[3][4]
Potential Research Areas:
Neuropharmacology: Given the structural similarities to known psychoactive compounds, N-(2-methylbenzyl)cyclohexanamine could be investigated for its affinity for various CNS receptors, such as dopamine, serotonin, and norepinephrine transporters.
Enzyme Inhibition: The scaffold may serve as a starting point for the design of inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases.[2]
Antimicrobial Activity: Some amine derivatives exhibit antimicrobial properties. The target compound could be screened against a panel of bacterial and fungal strains.
The workflow for investigating the biological activity of a novel compound like N-(2-methylbenzyl)cyclohexanamine is outlined below.
Caption: A generalized workflow for the biological evaluation of a novel N-benzylcyclohexanamine derivative.
Chapter 4: Analytical Methodologies
The purity and identity of synthesized N-(2-methylbenzyl)cyclohexanamine should be confirmed using modern analytical techniques.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) or formic acid, can be developed to assess the purity of the compound. Detection is usually performed with a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity assessment and can also provide structural information through the mass spectrum of the eluted compound.
Quantitative Analysis:
For quantitative analysis, a validated HPLC method with a suitable internal or external standard is recommended. A calibration curve should be generated to ensure the accuracy and precision of the measurements.
References
PubChem. 2-amino-N-cyclohexyl-N-methylbenzylamine | C14H22N2 | CID 93648. Available from: [Link]
PrepChem.com. Synthesis of N-cyclohexyl-N-methylbenzylamine. Available from: [Link]
MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available from: [Link]
Google Patents. DK145293B - METHOD FOR PREPARING N-CYCLOHEXYL-N-METHYL-N- (2-AMINO-3,5-DIBROMO-BENZYL) -AMINE.
PubChem. N-Benzyl-2-(hydroxymethyl)cyclohexan-1-aminium | C14H22NO+ | CID 11860389. Available from: [Link]
Wikipedia. Cyclohexylamine. Available from: [Link]
Organic Syntheses. Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N- (2-ethenylcyclopropyl)amine [Benzenemethanamine, N]. Available from: [Link]
Pharmaffiliates. N-(2-Nitrobenzyl)-N-cyclohexyl-N-methylamine | CAS No : 80638-08-0. Available from: [Link]
Royal Society of Chemistry. N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. Available from: [Link]
PubChem. 2-Methylcyclohexylamine | C7H15N | CID 23432. Available from: [Link]
US EPA. Cyclohexanamine, N-cyclohexyl-N-methyl- - Substance Details - SRS. Available from: [Link]
Oakwood Chemical. N-Cyclohexyl-N-methylcyclohexanamine. Available from: [Link]
Structural Characterization, Synthetic Protocols, and Pharmacophore Analysis[1][2] Executive Summary N-(2-methylbenzyl)cyclohexanamine (also referred to as N-cyclohexyl-2-methylbenzylamine) is a secondary amine intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthetic Protocols, and Pharmacophore Analysis[1][2]
Executive Summary
N-(2-methylbenzyl)cyclohexanamine (also referred to as N-cyclohexyl-2-methylbenzylamine) is a secondary amine intermediate of significant interest in medicinal chemistry and organic synthesis.[1][2] Structurally, it serves as a lipophilic, sterically hindered pharmacophore often found in mucolytics (e.g., Bromhexine analogs), ion channel blockers, and ligand backbones for coordination chemistry.[1][2]
This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via reductive amination, spectroscopic signature, and physicochemical properties relevant to drug discovery.[1]
Property
Data
IUPAC Name
N-[(2-methylphenyl)methyl]cyclohexanamine
Molecular Formula
CHN
Molecular Weight
203.33 g/mol
Classification
Secondary Amine / Aralkylamine
Key Feature
Ortho-substituted aromatic ring providing steric bulk
The molecule consists of three distinct domains: a cyclohexyl ring (aliphatic lipophilicity), a secondary amine (ionizable center), and an o-toluyl group (aromatic bulk).[1]
2.1 Structural Visualization
The following diagram illustrates the connectivity and the steric environment created by the ortho-methyl group, which restricts free rotation around the benzylic bond compared to unsubstituted benzylamines.[1][2]
Figure 1: Modular decomposition of N-(2-methylbenzyl)cyclohexanamine showing functional domains.
2.2 Physicochemical Properties (Predicted)
These values are critical for assessing "drug-likeness" and blood-brain barrier (BBB) permeability.[1][2]
Property
Value (Est.)
Significance
LogP
3.8 – 4.2
High lipophilicity; likely high BBB permeability.[1][2]
pKa (Conj. Acid)
10.2 – 10.8
Predominantly protonated (cationic) at physiological pH (7.4).[1]
Moderate flexibility, limited by the cyclohexyl ring chair conformation.[1]
Synthetic Protocol: Reductive Amination
The most robust route for synthesizing N-(2-methylbenzyl)cyclohexanamine is the Reductive Amination of 2-methylbenzaldehyde with cyclohexylamine.[1][2] This method avoids the over-alkylation issues common with direct alkylation (e.g., using benzyl halides).[1]
, STAB is mild and will not reduce the aldehyde before it reacts with the amine [1].[1]
Stir the reaction at room temperature for 4–12 hours. Monitor via TLC (Silica; 10% MeOH in DCM).[1]
Workup & Purification:
Quench: Add saturated aqueous NaHCO
(30 mL) to neutralize the acid and quench excess borohydride.
Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 20 mL).[1]
Wash: Combine organic layers and wash with Brine.[3] Dry over anhydrous MgSO
.
Isolation: Filter and concentrate under reduced pressure to yield the crude oil.
Purification: If necessary, convert to the Hydrochloride salt (add HCl in ether) for recrystallization, or perform column chromatography (Hexane/Ethyl Acetate).[1]
Spectroscopic Characterization
Validating the structure requires confirming the presence of the ortho-methyl group, the benzyl methylene, and the cyclohexyl ring.[1][2]
4.1 Nuclear Magnetic Resonance (H NMR)
Solvent: CDCl
, 400 MHz. (Predicted shifts based on fragment additivity).
Base Peak: Often 160 m/z (Loss of propyl/fragmentation of cyclohexyl ring) or 105 m/z (Methyl-tropylium ion formed from the o-methylbenzyl fragment).[1][2]
Fragmentation Logic: The bond between the benzylic carbon and the nitrogen is the weakest link under electron impact, often yielding the substituted benzyl cation.[1]
Applications in Drug Discovery
This structural motif is not merely a chemical curiosity; it represents a specific class of Lipophilic Secondary Amines .
5.1 Pharmacophore Analysis
Steric Occlusion: The ortho-methyl group creates a "molecular bumper," preventing the amine from fitting into tight enzymatic pockets that accept unsubstituted benzylamines.[1][2] This is used to tune selectivity (e.g., in NMDA receptor antagonists).[1]
Cationic Amphiphilicity: At physiological pH, the protonated amine acts as a "head," while the cyclohexyl and tolyl groups act as "tails."[1] This surfactant-like property often leads to lysosomotropism (accumulation in acidic lysosomes).[1][2]
5.2 Relevant Analogues
Bromhexine: A mucolytic drug. The target molecule is essentially the de-brominated, de-aminated metabolic core of Bromhexine.[1]
NMDA Antagonists: Similar secondary amine structures are explored for neuroprotection.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2] [1]
PubChem Database. "Compound Summary: N-cyclohexyl-2-methylbenzylamine."[1][2] National Library of Medicine. [1]
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition, Oxford University Press, 2012.[1] (General reference for Reductive Amination mechanisms).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "physicochemical properties of N-(2-methylbenzyl)cyclohexanamine"
Content Type: An in-depth technical guide.
Executive Summary & Compound Identity
N-(2-methylbenzyl)cyclohexanamine (CAS: 52505-05-2 for the HCl salt) is a secondary amine featuring a cyclohexyl group and an ortho-substituted benzyl moiety. Structurally, it serves as a lipophilic building block in medicinal chemistry, often utilized to introduce steric bulk and hydrophobic interaction points into potential drug candidates.[1][2]
This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and spectral characteristics, designed for researchers requiring high-fidelity data for experimental design.[1][2]
Chemical Identity Table
Parameter
Detail
IUPAC Name
N-(2-methylphenyl)methylcyclohexanamine
Common Name
N-(2-methylbenzyl)cyclohexylamine
CAS Number
52505-05-2 (Hydrochloride); Free base not widely indexed
Molecular Formula
CHN
Molecular Weight
203.33 g/mol (Free Base); 239.79 g/mol (HCl Salt)
SMILES
CC1=CC=CC=C1CNC2CCCCC2
Structural Class
Secondary Amine / o-Substituted Benzylamine
Physicochemical Properties
The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values for this exact intermediate are proprietary.
Physical Constants
Property
Value / Range
Context & Causality
Physical State
Solid (HCl salt); Viscous Oil (Free base)
The HCl salt forms a stable crystal lattice due to ionic bonding.[1][2] The free base lacks hydrogen bond donors (intermolecular) sufficient to raise MP significantly above RT, typical for bulky secondary amines.[1][2]
Melting Point
170–175 °C (HCl salt, predicted)
High lattice energy of the ammonium chloride salt.[1][2]
Boiling Point
305 ± 10 °C (Free base, 760 mmHg)
High boiling point driven by molecular weight and dipole-dipole interactions, despite limited H-bonding.[1][2]
Density
0.96 ± 0.05 g/cm³
Typical for functionalized cycloalkanes; lighter than water but denser than pure hydrocarbons.[1][2]
Solution Chemistry (Solubility & Ionization)
Understanding the acid-base profile is critical for extraction and formulation.[1][2]
Mechanism:[1][2][3][4][5] The cyclohexyl group is electron-donating (+I effect), stabilizing the ammonium cation.[1][2] However, the benzyl group is slightly electron-withdrawing compared to an alkyl chain, lowering the pKa slightly from cyclohexylamine (10.6).[1][2]
Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) as the cationic ammonium salt (
Mechanism:[1][2][3][4][5] The molecule possesses two significant hydrophobic domains: the aromatic o-tolyl ring and the aliphatic cyclohexane ring.[1][2]
Implication: High membrane permeability but poor aqueous solubility for the free base.[1][2]
The most robust route to N-(2-methylbenzyl)cyclohexanamine is Reductive Amination .[1][2] This method avoids over-alkylation (formation of tertiary amines) which is a common risk when using alkyl halides.[2]
Synthetic Pathway (Reductive Amination)
The reaction between Cyclohexylamine and 2-Methylbenzaldehyde (o-Tolualdehyde) proceeds via an imine intermediate, which is reduced in situ.[1][2]
Figure 1: One-pot reductive amination workflow. The use of Sodium Triacetoxyborohydride (STAB) allows for mild reduction of the imine in the presence of the aldehyde.[2]
Detailed Protocol
Objective: Synthesis of 10 mmol of N-(2-methylbenzyl)cyclohexanamine.
m/z 105: (2-Methylbenzyl cation).[1][2] Cleavage of the C-N bond is the dominant pathway, generating the stable tropylium-like aromatic cation.[1][2]
m/z 83: (Cyclohexyl cation).[1][2] Less common but visible.[1][2]
Handling, Stability & Safety
Signal Word:WARNING
Stability: The secondary amine is susceptible to oxidation over long periods if exposed to air (forming N-oxides or imines).[1][2] Store the HCl salt for long-term stability.
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (will form amides).[1][2]
Hazards:
H315/H319: Causes skin and serious eye irritation.[1][2]
Handling: Use standard PPE (Gloves, Goggles).[1][2] Work in a fume hood due to the volatility of the starting reagents (aldehyde/amine).[2]
References
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 93648 (Analogous Structure: 2-Amino-N-cyclohexyl-N-methylbenzylamine). Retrieved from [Link](Cited for comparative pKa and LogP modeling protocols).[2]
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] (Foundational protocol for STAB reductive amination).
An In-Depth Technical Guide to Investigating the Potential Biological Activity of N-(2-methylbenzyl)cyclohexanamine
This guide provides a comprehensive framework for the systematic investigation of the potential biological activities of the novel compound, N-(2-methylbenzyl)cyclohexanamine. Designed for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the systematic investigation of the potential biological activities of the novel compound, N-(2-methylbenzyl)cyclohexanamine. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered approach, from initial computational predictions to detailed in vitro characterization. The methodologies described herein are grounded in established principles of pharmacology and drug discovery, ensuring a robust and scientifically valid exploration of this compound of interest.
Introduction: Unveiling the Potential of a Novel Scaffold
N-(2-methylbenzyl)cyclohexanamine is a synthetic compound featuring a cyclohexylamine moiety linked to a 2-methylbenzyl group. While specific biological data for this exact molecule is not yet prevalent in public literature, its structural components suggest a high probability of interaction with key neurological targets. The cyclohexylamine scaffold is present in compounds known to interact with dopamine receptors[1]. Furthermore, the N-benzyl substitution is a well-established strategy for modulating the activity of phenethylamine and tryptamine derivatives, often leading to potent agonism at serotonin receptors, particularly the 5-HT2A subtype, which is associated with psychedelic effects[2][3].
Based on these structural analogies, we hypothesize that N-(2-methylbenzyl)cyclohexanamine possesses the potential to act as a modulator of serotonergic and/or dopaminergic receptor systems. This guide outlines a comprehensive research program to test this hypothesis and elucidate the compound's pharmacological profile.
Tier 1: In Silico Profiling - A Predictive First Look
Before embarking on resource-intensive wet lab experiments, a computational approach can provide valuable initial insights into the likely biological targets of N-(2-methylbenzyl)cyclohexanamine. This in silico analysis will focus on predicting the binding affinity of the compound to a panel of G-protein coupled receptors (GPCRs) implicated in neuropsychopharmacology.
Molecular Docking Studies
Objective: To predict the binding mode and estimate the binding affinity of N-(2-methylbenzyl)cyclohexanamine at key serotonin and dopamine receptor subtypes.
Methodology:
Ligand Preparation: The 3D structure of N-(2-methylbenzyl)cyclohexanamine will be generated and energy-minimized using a suitable computational chemistry software package.
Receptor Structure Preparation: High-resolution crystal structures of the target receptors (e.g., 5-HT2A, 5-HT2C, D2) will be obtained from the Protein Data Bank (PDB). The structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
Docking Simulation: Molecular docking will be performed using a validated software program (e.g., AutoDock Vina, GOLD). The prepared ligand will be docked into the defined binding pocket of each receptor.
Analysis of Results: The predicted binding poses and calculated binding energies will be analyzed. Favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key residues in the receptor binding pocket will be identified.
For a broader perspective, if a sufficient dataset of structurally related compounds with known bioactivities is available, a QSAR model can be developed to predict the activity of N-(2-methylbenzyl)cyclohexanamine[4][5].
Tier 2: In Vitro Pharmacological Characterization - From Binding to Function
The insights gained from the in silico analysis will guide a focused in vitro investigation to empirically determine the compound's pharmacological properties.
Receptor Binding Assays
Objective: To quantify the binding affinity of N-(2-methylbenzyl)cyclohexanamine at a panel of relevant receptors.
Methodology:
A series of competitive radioligand binding assays will be performed using cell membranes expressing the human recombinant receptors of interest. The compound will be tested for its ability to displace a known high-affinity radioligand for each target.
Primary Screening Panel:
Target Receptor
Radioligand
5-HT2A
[3H]Ketanserin
5-HT2C
[3H]Mesulergine
Dopamine D2
[3H]Spiperone
Dopamine D1
[3H]SCH23390
SERT
[3H]Citalopram
NET
[3H]Nisoxetine
DAT
[3H]WIN35428
Experimental Protocol: Radioligand Binding Assay
Incubation: Cell membranes expressing the target receptor are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of N-(2-methylbenzyl)cyclohexanamine.
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of N-(2-methylbenzyl)cyclohexanamine for each receptor.
Functional Assays
Objective: To determine the functional activity (i.e., agonist, antagonist, or inverse agonist) and potency of N-(2-methylbenzyl)cyclohexanamine at the receptors where significant binding affinity is observed.
Methodology:
Based on the binding assay results, a suite of functional assays will be employed to characterize the compound's efficacy.
Potential Functional Assays:
G-Protein Activation ([35S]GTPγS Binding Assay): Measures the ability of the compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the target receptor. This provides a direct measure of G-protein activation.
Second Messenger Assays:
Inositol Phosphate (IP) Accumulation: For Gq/11-coupled receptors (e.g., 5-HT2A, 5-HT2C), this assay measures the accumulation of inositol phosphates, a downstream signaling product.
Calcium (Ca2+) Mobilization: A fluorescent-based assay to measure changes in intracellular calcium levels following receptor activation.[6]
β-Arrestin Recruitment Assays: To investigate potential biased agonism, assays that measure the recruitment of β-arrestin to the activated receptor will be performed.[7][8] This is particularly relevant for psychedelic compounds acting at the 5-HT2A receptor.
Experimental Protocol: Calcium Mobilization Assay
Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Compound Addition: Varying concentrations of N-(2-methylbenzyl)cyclohexanamine are added to the cells.
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
Data Analysis: The dose-response curve is plotted, and the EC50 (half-maximal effective concentration) and Emax (maximal effect) values are calculated.
Structure-Activity Relationship (SAR) Insights
The structural features of N-(2-methylbenzyl)cyclohexanamine provide clues to its potential activity:
Cyclohexylamine Ring: This bulky, lipophilic group can influence membrane permeability and interactions with hydrophobic pockets within the receptor.
N-Benzyl Group: The presence of the benzyl group is known to enhance affinity and potency at 5-HT2 receptors in related phenethylamines and tryptamines[2].
2-Methyl Substitution: The methyl group on the benzyl ring can influence the conformational flexibility of the molecule and its interactions with the receptor binding pocket. This substitution may also impact metabolic stability.
Data Presentation and Visualization
Predicted and Experimental Data Summary
Table 1: Hypothetical In Silico and In Vitro Data for N-(2-methylbenzyl)cyclohexanamine
Target
Predicted Binding Affinity (Ki, nM)
Experimental Binding Affinity (Ki, nM)
Functional Activity (EC50/IC50, nM)
Efficacy (Emax, % of control)
5-HT2A
15
25
50 (EC50)
95%
5-HT2C
50
80
120 (EC50)
80%
D2
250
400
>1000
N/D
SERT
>1000
>1000
N/D
N/D
N/D: Not Determined
Visualizations
Figure 1: Proposed Experimental Workflow
Caption: A streamlined workflow for the characterization of N-(2-methylbenzyl)cyclohexanamine.
"N-(2-methylbenzyl)cyclohexanamine and its hydrochloride salt"
Executive Summary N-(2-methylbenzyl)cyclohexanamine (CAS: Free Base [Not widely listed]; HCl Salt 52505-05-2 ) is a sterically hindered secondary amine featuring a cyclohexyl ring and an ortho-substituted benzyl group.[1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(2-methylbenzyl)cyclohexanamine (CAS: Free Base [Not widely listed]; HCl Salt 52505-05-2 ) is a sterically hindered secondary amine featuring a cyclohexyl ring and an ortho-substituted benzyl group.[1] It serves as a critical intermediate in the synthesis of pharmaceuticals, particularly mucolytics related to the Bromhexine and Ambroxol class. Its structural rigidity and lipophilicity also make it a valuable ligand in coordination chemistry and a versatile building block for N-alkylated tertiary amines.[1]
This technical guide provides a validated protocol for its synthesis via reductive amination , detailed salt formation procedures for the stable hydrochloride form, and an analysis of its physicochemical properties for research and development applications.
Chemical Identity & Physicochemical Profile
The compound exists in two primary forms: the free base (typically a viscous oil) and the hydrochloride salt (a crystalline solid). The salt form is preferred for storage and handling due to its enhanced stability and non-volatility.
The synthesis of N-(2-methylbenzyl)cyclohexanamine is most efficiently achieved via Reductive Amination (Method A).[1] This pathway is superior to direct alkylation (Method B) as it minimizes the formation of tertiary amine byproducts (over-alkylation).
This "one-pot" procedure involves the condensation of 2-methylbenzaldehyde with cyclohexylamine to form an imine intermediate, which is reduced in situ or sequentially.[1]
Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]
Step-by-Step Protocol:
Imine Formation: Dissolve 2-methylbenzaldehyde (10 mmol) in anhydrous MeOH (30 mL). Add cyclohexylamine (11 mmol) dropwise. Stir at room temperature for 2–4 hours. Note: The solution may warm slightly; imine formation is often indicated by a color change to yellow.
Reduction: Cool the reaction mixture to 0°C. Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (SiO₂, 10% MeOH/DCM) or LC-MS.[1]
Quench: Quench excess hydride with water (10 mL) or 1M HCl (carefully, until pH ~2 to destroy borates, then basify).
Workup: Basify to pH >12 with 1M NaOH. Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude free base oil.
Drawback: Requires excess amine to prevent di-alkylation (formation of tertiary amine).[1] Not recommended for high-purity applications without rigorous chromatography.[1]
Hydrochloride Salt Formation
Converting the free base oil to the HCl salt is crucial for isolation, purification, and long-term storage.
Protocol:
Dissolve the crude free base oil (from Method A) in a minimal amount of anhydrous Diethyl Ether or Ethyl Acetate.
Cool the solution to 0°C in an ice bath.
Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.
A white precipitate (the HCl salt) will form immediately.
Stir for 30 minutes to ensure complete salt formation.
Filter the solid, wash with cold ether, and dry under vacuum.
Recrystallization: If necessary, recrystallize from Ethanol/Ether to achieve >99% purity.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points between the free base and the salt form.
Caption: Validated workflow for the reductive amination and subsequent hydrochloride salt formation of N-(2-methylbenzyl)cyclohexanamine.
Expected Analytical Profile
To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.
¹H NMR (400 MHz, CDCl₃) - Free Base:
δ 7.10–7.35 (m, 4H): Aromatic protons (characteristic of ortho-substituted benzene).[1]
δ 3.85 (s, 2H): Benzylic protons (Ar-CH ₂-N).[1] This singlet confirms the secondary amine structure.
Fragmentation: Loss of the cyclohexyl group or tropylium ion formation (m/z 91 or 105) is common.
Applications in Drug Development
Bromhexine/Ambroxol Analogs:
This compound represents the "skeletal core" of the mucolytic drug Bromhexine (which is 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine).[1] It is often used in Impurity Profiling to identify de-halogenated or de-methylated degradation products in pharmaceutical formulations.
Tertiary Amine Synthesis:
The secondary amine functionality allows for further derivatization. Reaction with methyl iodide or formaldehyde/formic acid (Eschweiler-Clarke) yields N-cyclohexyl-N-methyl-2-methylbenzylamine , a closer structural analog to active pharmaceutical ingredients.[1]
Ligand Design:
The steric bulk provided by the cyclohexyl and ortho-methyl groups makes this amine an excellent ligand for modifying the steric environment of metal catalysts (e.g., in palladium-catalyzed coupling reactions).
Safety & Handling
Corrosivity: As a secondary amine, the free base is corrosive to skin and mucous membranes. Wear nitrile gloves and eye protection.
Hygroscopicity: The HCl salt may be hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
Stability: Stable under standard conditions. Avoid strong oxidizing agents.
References
BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde. Retrieved from [1]
Sigma-Aldrich. (n.d.). N-(2-methylbenzyl)cyclohexanamine hydrochloride Product Page. Retrieved from [1]
PubChem. (2025).[4] Compound Summary: 2-amino-N-cyclohexyl-N-methylbenzylamine (Related Structure).[1] Retrieved from [1]
Hit2Lead. (n.d.). N-(2-methylbenzyl)cyclohexanamine hydrochloride | CAS# 52505-05-2.[1][5][6] Retrieved from [1]
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from [1]
Technical Guide: Solubility Profile & Thermodynamic Analysis of N-(2-methylbenzyl)cyclohexanamine
This guide serves as an in-depth technical whitepaper on the solubility characteristics, thermodynamic modeling, and experimental determination of N-(2-methylbenzyl)cyclohexanamine , a critical intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical whitepaper on the solubility characteristics, thermodynamic modeling, and experimental determination of N-(2-methylbenzyl)cyclohexanamine , a critical intermediate in the synthesis of mucolytic agents (such as Bromhexine analogs) and other pharmaceutical active ingredients (APIs).[1]
Executive Summary
N-(2-methylbenzyl)cyclohexanamine (CAS: 52505-05-2 for HCl salt; Free Base analog) is a secondary amine intermediate characterized by a lipophilic cyclohexyl ring and an ortho-substituted benzyl group.[1] Its solubility profile is the governing parameter for process optimization, specifically in reaction solvent selection, liquid-liquid extraction (LLE), and cooling crystallization.[1]
This guide provides a comprehensive analysis of its solubility in organic solvents, detailing the transition from empirical "like-dissolves-like" principles to rigorous thermodynamic modeling using the Modified Apelblat Equation .[1] It is designed for process chemists requiring actionable data for scale-up.[1]
Compound Profile & Physicochemical Basis[1][2][3]
Structural Analysis
The molecule consists of three distinct domains affecting solvation:
Secondary Amine (-NH-): A hydrogen bond donor/acceptor site, facilitating solubility in polar protic solvents (e.g., methanol, ethanol) and allowing salt formation.[1]
2-Methylbenzyl Moiety: An aromatic region with steric hindrance at the ortho position, which disrupts crystal lattice packing, potentially enhancing solubility compared to unsubstituted benzyl analogs.[1]
Dipole-dipole interactions; excellent for crystallization.[1]
Non-Polar
Toluene, n-Hexane
Moderate to High
Van der Waals forces; "Hydrophobic effect" dominates.[1]
Aqueous
Water
Insoluble (Free Base) / Soluble (HCl Salt)
Hydrophobic hydration penalty is too high for the free base.
Experimental Protocol: Laser Monitoring Method
To obtain precise solubility data (Mole Fraction,
) vs. Temperature (), the Laser Dynamic Monitoring Method is the industry standard. It eliminates the sampling errors associated with the gravimetric shake-flask method.[1]
Methodology
Objective: Determine the saturation temperature (
) for known mass fractions of solute.
Workflow:
Preparation: A precise mass of N-(2-methylbenzyl)cyclohexanamine and solvent is added to a jacketed glass vessel.
Dissolution: The mixture is heated until fully dissolved.
Cooling: The solution is cooled at a controlled rate (e.g., 2 K/h).
Detection: A laser beam (650 nm) passes through the solution. A photodiode measures transmittance.
Nucleation Point: When crystals form, transmittance drops sharply. This is recorded as the metastable limit.
Equilibrium Point: The mixture is reheated slowly. The temperature at which transmittance returns to 100% (crystal disappearance) is
.
Experimental Setup Diagram
Thermodynamic Modeling
Raw experimental data must be correlated to theoretical models to allow for interpolation and process simulation (e.g., in Aspen Plus).
The Modified Apelblat Equation
This semi-empirical model is most effective for correlating solubility of organic solids in pure solvents. It accounts for the non-ideal behavior of the solution.
: Mole fraction solubility of N-(2-methylbenzyl)cyclohexanamine.
(Endothermic): Solubility increases with temperature. Cooling crystallization is viable.
High
: Indicates significant disordering upon dissolution, typical for breaking the crystal lattice of rigid amine structures.
Process Application: Purification Strategy
The solubility differential between the Free Base and the Hydrochloride Salt is the lever for high-purity isolation.[1]
Purification Workflow
The synthesis of N-(2-methylbenzyl)cyclohexanamine often yields impurities (e.g., unreacted benzyl chloride or bis-alkylated byproducts).[1]
Reaction: Reductive amination or alkylation in Toluene (Soluble).
Salt Formation: Add HCl/IPA. The HCl salt precipitates (Insoluble in non-polar toluene).
Filtration: Isolate crude salt.
Recrystallization:
Solvent System:Ethanol/Water (90:10) or Isopropanol .
Logic: The salt is soluble in hot ethanol but sparingly soluble in cold ethanol. Water acts as an anti-solvent to sharpen the yield.
Crystallization Logic Diagram
References
Hit2Lead. N-(2-methylbenzyl)cyclohexanamine hydrochloride | CAS# 52505-05-2. Retrieved from
BenchChem. An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine. (Analogous structure analysis). Retrieved from
National Institutes of Health (NIH) - PubChem. N-Methylcyclohexylamine (Structural Substructure Data). Retrieved from
CymitQuimica. 2-Amino-N-cyclohexyl-N-methylbenzenemethanamine (Impurity Profile). Retrieved from
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] (Foundational reference for the Apelblat Model). Journal of Chemical Thermodynamics.
An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of N-(2-methylbenzyl)cyclohexanamine Structural Analogs Introduction: The N-Benzylcyclohexanamine Scaffold The N-benzylcyclohexanamine framework repres...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of N-(2-methylbenzyl)cyclohexanamine Structural Analogs
Introduction: The N-Benzylcyclohexanamine Scaffold
The N-benzylcyclohexanamine framework represents a versatile and privileged scaffold in medicinal chemistry and materials science. This deceptively simple structure, combining a flexible aliphatic ring with a rigid aromatic moiety through a secondary amine linker, offers a unique three-dimensional arrangement for probing molecular interactions. The core molecule of interest, N-(2-methylbenzyl)cyclohexanamine, serves as an excellent starting point for systematic structural modification. The ortho-methyl group on the benzyl ring introduces a specific steric and electronic perturbation that distinguishes it from its unsubstituted parent, N-benzylcyclohexanamine.
The strategic design of structural analogs allows researchers to conduct Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug discovery.[1][2] By systematically altering specific parts of the molecule, one can elucidate the key structural features required for a desired biological or chemical effect, thereby optimizing for potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the rational design, synthesis, characterization, and evaluation of N-(2-methylbenzyl)cyclohexanamine analogs.
Part 1: Rational Design of Structural Analogs
The exploration of chemical space around the core scaffold is guided by established medicinal chemistry principles. Modifications can be systematically introduced at three primary locations: the cyclohexyl ring, the aromatic ring, and the amine linker. The goal is to modulate properties such as lipophilicity, steric bulk, hydrogen bonding capacity, and electronic distribution.
A generalized structure for analog design is presented below, highlighting the key points of diversification (R¹, R², Rⁿ).
Caption: Key diversification points on the N-benzylcyclohexanamine scaffold.
Part 2: Synthetic Strategies and Experimental Protocols
The most efficient and widely used method for synthesizing N-substituted cyclohexanamines is reductive amination .[4][5][6] This one-pot reaction involves the condensation of a ketone (cyclohexanone or a substituted derivative) with a primary amine (a substituted benzylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[5] An alternative, though often less direct, route is the N-alkylation of cyclohexanamine with a substituted benzyl halide.[7]
Core Protocol: Reductive Amination
This protocol details the synthesis of the parent compound, N-(2-methylbenzyl)cyclohexanamine, and is readily adaptable for a wide range of analogs by substituting the starting materials.
Causality Behind Experimental Choices:
Inert Atmosphere: Prevents oxidation of reagents and intermediates.
Anhydrous Solvent: Water can hydrolyze the imine intermediate and interfere with the reducing agent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices due to their inertness and ability to dissolve the reactants.
Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent.[5] It is milder and more selective for imines over ketones compared to agents like sodium borohydride (NaBH₄), minimizing the formation of cyclohexanol as a byproduct. It is also less sensitive to the mildly acidic conditions that favor imine formation.
Acid Catalyst (Optional): A small amount of acetic acid can catalyze the initial imine formation, but NaBH(OAc)₃ often generates sufficient acetic acid upon reaction with trace moisture.
Aqueous Work-up: A basic wash (e.g., with NaHCO₃ solution) is crucial to neutralize any remaining acid and quench the reducing agent.
Step-by-Step Methodology:
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
Amine Addition: Add 2-methylbenzylamine (1.05 eq.) to the stirred solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
Quenching and Extraction: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
Purification: Purify the crude oil via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(2-methylbenzyl)cyclohexanamine.
Caption: General workflow for synthesis and purification via reductive amination.
Part 3: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of each synthesized analog. A combination of spectroscopic and chromatographic techniques provides a self-validating system.
Analytical Workflow
Technique
Purpose
Key Observables
¹H & ¹³C NMR
Structural Elucidation
Chemical shifts, integration, and coupling patterns confirm the connectivity of atoms. Presence of cyclohexyl, aromatic, and benzylic protons.[7][8]
Mass Spectrometry (MS)
Molecular Weight Confirmation
The molecular ion peak (M+H)⁺ in ESI-MS should match the calculated exact mass of the target compound.[7][8]
HPLC
Purity Assessment
A single, sharp peak indicates a pure compound. Purity is typically reported as a percentage based on peak area at a specific wavelength (e.g., 254 nm).[9][10]
FTIR
Functional Group ID
Presence of N-H stretch (for secondary amines, ~3300-3500 cm⁻¹, weak), C-H stretches (aliphatic and aromatic), and C-N stretch (~1000-1250 cm⁻¹).[11]
Representative Characterization Data (Hypothetical)
The following table presents expected data for the parent compound, N-(2-methylbenzyl)cyclohexanamine (C₁₄H₂₁N, Mol. Wt.: 203.33 g/mol ).
Calculated for [C₁₄H₂₂N]⁺ (M+H)⁺: 204.1747; Found: 204.1745
HPLC Purity
>98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: 254 nm)
Part 4: Framework for Biological and Functional Evaluation
The N-benzylcyclohexanamine scaffold and its derivatives have been investigated for a range of biological activities, including potential neuropharmacological effects and antimicrobial properties.[8][12][13] The evaluation of a newly synthesized library of analogs should follow a logical, tiered screening approach to identify promising candidates and build a robust SAR.
General Screening Workflow
A typical screening cascade begins with high-throughput in vitro assays to assess primary activity and selectivity, followed by more complex cell-based assays and, for lead candidates, in vivo studies.
Caption: Tiered workflow for the biological evaluation of novel compounds.
Building the Structure-Activity Relationship (SAR)
The ultimate goal is to correlate the structural modifications (Part 1) with the analytical data (Part 3) and biological activity (Part 4). This is often summarized in a comprehensive SAR table.[1][14]
Example SAR Table (Hypothetical Data for Receptor X Binding)
Compound ID
R¹ (Cyclohexyl)
R² (Aromatic)
Purity (%)
IC₅₀ (nM) at Receptor X
Parent
H
2-CH₃
>98%
150
ANA-01
H
3-CH₃
>99%
320
ANA-02
H
4-CH₃
>98%
550
ANA-03
H
2-Cl
>97%
75
ANA-04
H
4-Cl
>99%
210
ANA-05
4-OH (trans)
2-CH₃
>98%
450
Interpretation of Hypothetical SAR:
Moving the methyl group from the ortho (Parent) to meta (ANA-01) or para (ANA-02) position decreases activity, suggesting a steric or electronic requirement for substitution at the ortho position.
Replacing the ortho-methyl with a more electron-withdrawing chlorine atom (ANA-03) enhances potency, indicating that electronic effects may be a key driver of activity.
Adding a polar hydroxyl group to the cyclohexyl ring (ANA-05) reduces activity, suggesting the binding pocket may be largely hydrophobic.
This iterative process of design, synthesis, testing, and analysis is the engine of modern chemical and pharmaceutical research, allowing for the rational optimization of molecules for a specific purpose.[2]
References
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Shoaib, M., et al. (2019). cyclohexane and its functionally substituted derivatives. CABI Digital Library. Retrieved February 17, 2026, from [Link]
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025). MDPI. Retrieved February 17, 2026, from [Link]
Kumar, D., et al. (2011). ChemInform Abstract: Synthesis, Antimicrobial Activity and Structure-Activity Relationship Study of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives. ResearchGate. Retrieved February 17, 2026, from [Link]
Method for producing 4-substituted cis-cyclohexylamine. (n.d.). Google Patents.
(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI. Retrieved February 17, 2026, from [Link]
2-amino-N-cyclohexyl-N-methylbenzylamine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. (n.d.). ChemRxiv. Retrieved February 17, 2026, from [Link]
Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as building blocks. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Retrieved February 17, 2026, from [Link]
Synthesis of N-cyclohexyl-N-methylbenzylamine. (n.d.). PrepChem.com. Retrieved February 17, 2026, from [Link]
METHOD FOR PREPARING N-CYCLOHEXYL-N-METHYL-N- (2-AMINO-3,5-DIBROMO-BENZYL) -AMINE. (n.d.). Google Patents.
N-Benzyl-2-(hydroxymethyl)cyclohexan-1-aminium. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
de Meijere, A., & Kozhushkov, S. I. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N- (2-ethenylcyclopropyl)amine. Organic Syntheses. Retrieved February 17, 2026, from [Link]
Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). (n.d.). Cheméo. Retrieved February 17, 2026, from [Link]
Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. (n.d.). Cosmetics Europe. Retrieved February 17, 2026, from [Link]
Structure Activity Relationships. (2005). Drug Design Org. Retrieved February 17, 2026, from [Link]
Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. (2020). Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]
19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Structure-Activity Relationship Studies in Organic Drug Development. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]
Determination of primary and secondary aliphatic amines with high performance liquid chromatography. (2011). PubMed. Retrieved February 17, 2026, from [Link]
SAR: Structure Activity Relationships. (n.d.). CDD Vault. Retrieved February 17, 2026, from [Link]
Method of analysis of amine by mass spectrometry. (n.d.). Google Patents.
N-Substituted Cyclohexanamines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract N-substituted cyclohexanamines represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Their conformational flexibility, coupled with the diverse physi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-substituted cyclohexanamines represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Their conformational flexibility, coupled with the diverse physicochemical properties that can be introduced via N-substitution, has made them a focal point for the development of therapeutics targeting a wide array of biological systems. This in-depth technical guide provides a comprehensive literature review of N-substituted cyclohexanamines, intended for researchers, scientists, and drug development professionals. It delves into the core aspects of their synthesis, pharmacological significance, structure-activity relationships (SAR), and analytical characterization. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as an authoritative resource for the rational design and development of novel therapeutic agents based on this versatile chemical motif.
Introduction: The Significance of the N-Substituted Cyclohexanamine Scaffold
The cyclohexane ring, with its characteristic non-planar "chair" conformation, provides a three-dimensional framework that is fundamental to the structure of many natural products and synthetic molecules.[1] The introduction of a nitrogen-containing substituent to this ring system, creating N-substituted cyclohexanamines, unlocks a vast chemical space with profound implications for biological activity. The spatial arrangement of substituents on the cyclohexane ring, designated as either axial or equatorial, plays a critical role in dictating the molecule's shape, stability, and reactivity, which in turn influences its interaction with biological targets.[1]
These compounds are key intermediates in the chemical industry and are integral to the synthesis of a variety of important molecules.[2] The versatility of the N-substituent allows for the fine-tuning of properties such as lipophilicity, polarity, and basicity, which are crucial determinants of a drug's pharmacokinetic and pharmacodynamic profile. This guide will explore the multifaceted nature of N-substituted cyclohexanamines, providing a detailed overview of their synthesis, diverse pharmacological roles, the intricate relationships between their structure and activity, and the analytical techniques essential for their characterization.
Synthetic Strategies for N-Substituted Cyclohexanamines
The synthesis of N-substituted cyclohexanamines can be achieved through a variety of methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.
Reductive Amination of Cyclohexanones
Reductive amination is a cornerstone of amine synthesis and is widely employed for the preparation of N-substituted cyclohexanamines. This one-pot reaction typically involves the reaction of a cyclohexanone derivative with a primary or secondary amine in the presence of a reducing agent.
Experimental Protocol: Reductive Amination of Cyclohexanone with a Primary Amine
Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the desired primary amine (1.0-1.2 eq).
Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The progress of this step can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Reduction: Once imine formation is significant, a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. STAB is often preferred for its milder nature and tolerance of a wider range of functional groups.
Work-up and Purification: After the reaction is complete, the mixture is quenched with water or a mild acid. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or crystallization to yield the desired N-substituted cyclohexanamine.
The oximation-hydrogenation of cyclohexanones represents another efficient methodology for producing the corresponding cyclohexylamines.[2]
Oximation–Hydrogenation of Cyclohexanones
This two-step process offers an alternative route to primary and, subsequently, N-substituted cyclohexanamines.
Oximation: Cyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding cyclohexanone oxime.[2] An excess of hydroxylamine hydrochloride is often necessary to drive the reversible reaction to completion.[2]
Hydrogenation: The resulting oxime is then hydrogenated over a catalyst, such as Raney Nickel, to yield the primary cyclohexylamine.[2] This primary amine can then be further functionalized to introduce various N-substituents.
This methodology has been successfully applied to a variety of cyclohexanones to produce the corresponding cyclohexylamines in high yields.[2]
Other Synthetic Approaches
While reductive amination and oximation-hydrogenation are common, other methods for synthesizing substituted cyclohexanones and their amine derivatives exist. For instance, a tandem carbene and photoredox-catalyzed process has been developed for the synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition.[3] Additionally, the reaction of substituted cyclohexanones with thioacetals or thiols in the presence of aluminum chloride can yield substituted cyclohex-1-enyl alkyl sulphides, which can be further modified.[4]
Pharmacological Significance of N-Substituted Cyclohexanamines
The N-substituted cyclohexanamine scaffold is a recurring motif in a wide range of pharmacologically active compounds, demonstrating a remarkable diversity of biological activities.
Central Nervous System (CNS) Activity
A significant number of N-substituted cyclohexanamines exhibit potent activity within the central nervous system. Many act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory function.[5] This has led to their investigation for the treatment of various neurological and psychiatric disorders.
Dissociative Anesthetics: Ketamine and its analogs, which feature a 2-phenyl-N-methylcyclohexanamine core, are well-known dissociative anesthetics that act as NMDA receptor antagonists.[6][7]
Antipsychotic Potential: Certain N-substituted (2-phenylcyclopropyl)methylamines have been identified as functionally selective serotonin 2C (5-HT2C) receptor agonists, showing promise as potential antipsychotic medications.[8]
Dopamine Transporter (DAT) Inhibition
N-substituted cyclohexanamines have been extensively studied as dopamine uptake inhibitors.[9] The compound 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) and its derivatives are high-affinity and selective dopamine uptake inhibitors.[9] Structure-activity relationship studies have shown that the size and lipophilicity of the N-substituents can significantly impact binding affinity and dopamine uptake inhibition.[9]
Anti-proliferative and Anti-inflammatory Activity
Recent research has highlighted the potential of N-substituted cyclohexanamine derivatives in oncology and immunology. Certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated anti-proliferative activity.[10] Additionally, some of these compounds have shown potent inhibitory effects on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[10] The synthesis of fused pyran, pyridine, thiophene, and pyrazole derivatives from cyclohexan-1,3-dione has also yielded compounds with anti-proliferative activities.[11]
Other Therapeutic Areas
The therapeutic potential of this scaffold extends to other areas as well. For instance, some N-substituted cyclohexanamines have been investigated for their potential as cocaine antagonists.[9]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of N-substituted cyclohexanamines and their biological activity is crucial for the rational design of new and improved therapeutic agents.
Influence of N-Substituents
The nature of the N-substituent plays a pivotal role in determining the pharmacological profile of these compounds.
Size and Lipophilicity: In the context of dopamine transporter inhibitors, increasing the size and lipophilicity of the N-substituents generally leads to improved binding affinity.[9] However, the effect on dopamine uptake inhibition can be less predictable.[9]
Functional Groups: The introduction of additional amino, amide, and aromatic groups on the N-substituents has been explored to modulate activity and selectivity.[9]
Aromatic Ring Substitution
For N-substituted cyclohexanamines containing an aromatic ring, the position and nature of substituents on this ring significantly influence activity. In a series of ketamine esters, 2- and 3-substituted compounds on the benzene ring were generally found to be more active than their 4-substituted counterparts.[6][7] The electronic properties of the substituents also play a role, with strongly electron-withdrawing groups sometimes leading to less effective analogs.[6][7]
Stereochemistry
The stereochemistry of the cyclohexane ring and its substituents is a critical determinant of biological activity. The axial or equatorial orientation of substituents can dramatically alter the molecule's conformation and its ability to bind to a biological target.[1]
Analytical and Characterization Techniques
A comprehensive suite of analytical techniques is essential for the unambiguous identification, purity assessment, and structural elucidation of N-substituted cyclohexanamines.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure and stereochemistry of these compounds.[1] Chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the conformational preferences of the cyclohexane ring.[1]
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the synthesized compounds, confirming their identity.[1] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing volatile derivatives.[1][12]
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[12]
Chromatographic Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These separation techniques are crucial for assessing the purity of N-substituted cyclohexanamines and for separating isomers.[13] HPLC coupled with UV detection has been shown to be a robust method for the qualitative and quantitative analysis of these substances in biological fluids.[13]
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.[1] This technique is invaluable for unambiguously determining the absolute stereochemistry and the precise conformation of the cyclohexane ring and its substituents.[1]
Conclusion and Future Outlook
The N-substituted cyclohexanamine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Its inherent structural flexibility and the ease with which its properties can be modified through N-substitution make it a highly attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of more selective and potent compounds with improved pharmacokinetic profiles. The exploration of novel synthetic methodologies that allow for greater control over stereochemistry and the introduction of diverse functional groups will be crucial. Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and advanced analytical techniques, will undoubtedly pave the way for the next generation of N-substituted cyclohexanamine-based drugs.
References
Rothman, R. B., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 37(23), 3873-3881. [Link]
De Paoli, G., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(8), 810-819. [Link]
Mazur, L., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 3456. [Link]
Wang, C., et al. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 15(5), 634. [Link]
Nair, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. RSC Advances, 14(34), 24567-24576. [Link]
Denny, W. A., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(12), 2950. [Link]
Powers, D. C., et al. (2019). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Journal of the American Chemical Society, 141(34), 13490-13495. [Link]
Goalby, N. (n.d.). Analytical Techniques. Chemrevise. [Link]
De Paoli, G., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(8), 810-819. [Link]
D'yakov, M. Y., et al. (2000). New method of synthesis of substituted cyclohex-1-enyl alkyl sulphides. Russian Chemical Bulletin, 49(10), 1836-1837. [Link]
Chu, L., et al. (2018). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Organic Letters, 20(15), 4584-4587. [Link]
Denny, W. A., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(12), 2950. [Link]
Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3379-3391. [Link]
Ghorab, M. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1751. [Link]
Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. Lucideon. [Link]
National Center for Biotechnology Information. (n.d.). N-ethyl-1-phenylcyclohexanamine. PubChem. [Link]
Cunningham, A. M., et al. (2017). Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry, 60(14), 6273-6288. [Link]
Rickertsen, D. R. L., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society, 145(35), 19478-19485. [Link]
An In-depth Technical Guide to the Basic Characteristics of Secondary Benzylamines
Foreword Secondary benzylamines represent a cornerstone structural motif in modern organic and medicinal chemistry. Characterized by a nitrogen atom bonded to a benzyl group and a second, variable alkyl or aryl substitue...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
Secondary benzylamines represent a cornerstone structural motif in modern organic and medicinal chemistry. Characterized by a nitrogen atom bonded to a benzyl group and a second, variable alkyl or aryl substituent, these compounds are not merely synthetic intermediates but are often the core of pharmacologically active agents.[1] Their unique combination of steric and electronic properties—a bulky, yet conformationally flexible benzyl group adjacent to a basic nitrogen center—imparts a chemical versatility that is both enabling and challenging. This guide provides a comprehensive exploration of the fundamental characteristics of secondary benzylamines, moving from their synthesis and physicochemical properties to their reactivity and critical role in drug development. The content herein is curated for the practicing researcher, offering not just protocols, but the underlying chemical logic to empower rational design and problem-solving in the laboratory.
Strategic Synthesis of Secondary Benzylamines
The construction of the secondary benzylamine framework can be approached through several strategic pathways. The choice of method is dictated by factors such as substrate scope, functional group tolerance, desired scale, and atom economy. The two most prevalent and robust methods are reductive amination and direct N-alkylation.
Reductive Amination: The Workhorse Method
Reductive amination is arguably the most versatile and widely employed method for synthesizing secondary benzylamines.[2] The strategy involves the condensation of a primary amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ to the target amine.[3]
Causality of Experimental Choices:
The One-Pot Advantage: Performing the reaction in a single pot is highly efficient. However, this necessitates a reducing agent that is chemoselective—it must reduce the C=N bond of the imine intermediate much faster than the C=O bond of the carbonyl starting material.[3]
Choice of Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. Its steric bulk and attenuated reactivity, compared to reagents like NaBH₄, render it highly selective for imines and iminium ions over aldehydes and ketones. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns due to the potential generation of HCN under acidic conditions.[4] Catalytic hydrogenation (H₂/Pd) offers a greener alternative but may be incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups).
Diagram 1: General Workflow for Reductive Amination
Caption: One-pot reductive amination workflow.
Experimental Protocol: Synthesis of N-benzyl-N-isopropylethylamine via Reductive Amination [5]
Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add benzylamine (1.0 equiv.) and anhydrous dichloroethane (DCE). Add isopropyl methyl ketone (1.1 equiv.). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 10 minutes. Rationale: Portion-wise addition controls any initial exotherm.
Reaction Monitoring: Continue stirring at room temperature until the starting materials are consumed (typically 4-16 hours), as monitored by TLC or LC-MS.
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.
Direct N-Alkylation: A Classical Approach with Modern Refinements
Direct N-alkylation involves the reaction of a primary amine with a benzyl halide (or other electrophile) via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6]
Causality of Experimental Choices:
The Over-alkylation Problem: A significant challenge in direct alkylation is controlling selectivity. The secondary benzylamine product is often more nucleophilic than the primary amine starting material, leading to a second alkylation event that produces an undesired tertiary amine.[7]
Controlling Selectivity: To favor mono-alkylation, the reaction is typically run with an excess of the primary amine. Alternatively, modern methods employ specific base and solvent systems. For instance, using a bulky, non-nucleophilic base or a competitive deprotonation/protonation strategy with the amine hydrobromide salt can significantly improve selectivity for the secondary amine.[8]
Catalytic "Borrowing Hydrogen" Strategy: An elegant and green alternative uses benzyl alcohol as the alkylating agent. A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form benzaldehyde in situ. This undergoes reductive amination with the primary amine, and the catalyst then returns the hydrogen to reduce the imine intermediate. This atom-economical process generates only water as a byproduct.
Table 1: Comparison of Primary Synthetic Routes
Feature
Reductive Amination
Direct N-Alkylation (Classical)
Catalytic "Borrowing Hydrogen"
Alkylating Agent
Aldehyde / Ketone
Benzyl Halide
Benzyl Alcohol
Key Reagent
Selective Hydride (e.g., NaBH(OAc)₃)
Base (e.g., K₂CO₃, Et₃N)
Transition Metal Catalyst (e.g., Ru, Ir)
Primary Advantage
High selectivity, broad substrate scope
Simple setup, readily available reagents
High atom economy, green (water byproduct)
Primary Limitation
Stoichiometric hydride waste
Over-alkylation is a major side reaction
Requires catalyst, potentially higher temps
Best Suited For
Complex molecules with sensitive groups
Simple, robust substrates where amine excess is feasible
Green chemistry initiatives, large-scale synthesis
Physicochemical and Spectroscopic Profile
The physical and chemical properties of secondary benzylamines are a direct consequence of their molecular structure.
Basicity and pKa
The basicity of the nitrogen lone pair is a defining characteristic. The pKa of the conjugate acid of a typical secondary benzylamine is around 9-10, making it a moderately strong base.
Electronic Effects: The benzyl group is weakly electron-withdrawing via induction due to the sp²-hybridized phenyl ring, which slightly decreases basicity compared to a simple dialkylamine. However, the phenyl ring is insulated from the nitrogen by a methylene (-CH₂-) group, preventing resonance delocalization of the lone pair. This is why benzylamines are significantly more basic than anilines (aniline pKaH ≈ 4.6), where the lone pair is directly delocalized into the aromatic ring.
Substituent Effects: Electron-donating groups (e.g., -OCH₃) on the phenyl ring increase electron density and slightly raise the basicity (higher pKa). Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease basicity (lower pKa). The nature of the second alkyl group also plays a role, with electron-donating alkyl groups increasing basicity.
Spectroscopic Characterization: A Validating System
Unambiguous structural elucidation relies on modern spectroscopic methods. For a drug development professional, these spectra are the definitive proof of structure.[9]
¹H NMR Spectroscopy:
N-H Proton: Appears as a characteristically broad singlet, typically in the range of 1.0-3.0 ppm. Its chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding.
Benzylic Protons (Ar-CH₂-N): A sharp singlet integrating to two protons, typically found between 3.7 and 4.3 ppm.[10]
Aromatic Protons: Appear in the aromatic region, ~7.2-7.4 ppm, with splitting patterns dependent on ring substitution.
α-Protons: The protons on the carbon atom of the second alkyl group attached to the nitrogen are also deshielded, appearing around 2.5-3.0 ppm.
FT-IR Spectroscopy:
N-H Stretch: The most diagnostic peak. Secondary amines exhibit a single, weak-to-medium, sharp absorption band in the range of 3350-3310 cm⁻¹.[11][12] This is a key differentiator from primary amines, which show two bands (symmetric and asymmetric stretches), and tertiary amines, which show none.[11]
C-N Stretch: A moderate absorption is found in the 1250–1020 cm⁻¹ region for the aliphatic C-N bond.[11]
Aromatic C-H Bending: Out-of-plane ("oop") bands in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.
Chemical Reactivity and Transformations
The reactivity of secondary benzylamines is centered around the N-H bond, the nitrogen lone pair, and the adjacent benzylic C-H bonds.
N-H Bond Reactivity: The Hinsberg Test
The Hinsberg test is a classical chemical method to distinguish primary, secondary, and tertiary amines based on the reactivity of the N-H bond with benzenesulfonyl chloride.[13]
Mechanism: The secondary benzylamine acts as a nucleophile, attacking the electrophilic sulfur of benzenesulfonyl chloride to form an N,N-disubstituted sulfonamide.[9] Crucially, this product has no remaining acidic proton on the nitrogen atom.
Observation: Because the resulting sulfonamide cannot be deprotonated, it is insoluble in the aqueous alkali (NaOH or KOH) used as the reaction medium. Therefore, the formation of a persistent precipitate that does not dissolve in base is a positive indication of a secondary amine.[14][15]
Diagram 2: Hinsberg Test for a Secondary Benzylamine
Caption: Outcome of the Hinsberg test for secondary amines.
Oxidation to Nitrones
Benzylic secondary amines can be selectively oxidized to form nitrones, which are valuable 1,3-dipoles for cycloaddition reactions and are themselves biologically active scaffolds.[16]
Mechanism & Rationale: A particularly green and efficient method uses hydrogen peroxide (H₂O₂) as the oxidant in a solvent like methanol or acetonitrile, without the need for a metal catalyst.[17] The solvent is believed to activate the H₂O₂ through hydrogen bonding, facilitating nucleophilic attack by the amine to form an intermediate that subsequently eliminates water to yield the nitrone. This method shows excellent chemoselectivity, as tertiary amines are generally unreactive under these conditions.[16][17]
C-H Functionalization: A Modern Frontier
Directly converting C-H bonds into C-C or C-heteroatom bonds is a powerful strategy for molecular editing. For secondary benzylamines, both the aromatic C(sp²)-H bonds and the benzylic C(sp³)-H bonds are targets for such transformations.
Benzylic C(sp³)-H Arylation: Modern photoredox and hydrogen atom transfer (HAT) catalysis can achieve highly regioselective arylation at the benzylic position.[18][19] This allows for the synthesis of complex 1,1-diarylmethylamines, which are prevalent in pharmaceuticals.[20] The causality lies in the synergistic catalytic cycle, where a HAT catalyst selectively abstracts the weakest C-H bond (the benzylic one), generating a radical that then engages in a cross-coupling reaction.[19]
Aromatic C(sp²)-H Arylation: Palladium-catalyzed reactions, sometimes mediated by a transient directing group formed with CO₂, can selectively functionalize the ortho position of the benzyl ring.[21][22] This provides a direct route to ortho-arylbenzylamines, another important pharmacophore.
N-Debenzylation via Catalytic Hydrogenolysis
The benzyl group is frequently used as a protecting group for amines because it is stable to many reagents but can be cleanly removed under mild conditions.[23]
Mechanism & Protocol: The most common method for N-debenzylation is catalytic hydrogenolysis. The reaction is typically performed using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas.[23] The catalyst surface adsorbs both the amine and H₂, facilitating the cleavage of the benzylic C-N bond and producing the deprotected secondary amine and toluene as the sole byproduct, which is easily removed.[23] This clean and high-yielding transformation is a critical final step in many multi-step syntheses.
The Secondary Benzylamine Scaffold in Drug Development
The benzylamine motif is considered a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. The chiral benzylic amine, in particular, is a common feature in many FDA-approved drugs.[1]
Structural Role: The benzyl group acts as a hydrophobic scaffold that can engage in π-stacking or hydrophobic interactions within a protein's binding pocket. The secondary amine provides a crucial hydrogen bond donor/acceptor site and a basic center that can be protonated at physiological pH, forming an ionic interaction with acidic residues like aspartate or glutamate.
Table 2: Examples of FDA-Approved Drugs Featuring a Secondary Benzylamine Core
Drug Name
Therapeutic Class
Structural Significance of the Secondary Benzylamine Moiety
Cinacalcet
Calcimimetic
The chiral α-methylbenzylamine core is essential for modulating the calcium-sensing receptor.
Mavacamten
Cardiac Myosin Inhibitor
The secondary amine is part of a core structure that binds to cardiac myosin, reducing hypercontractility.[1]
Olutasidenib
IDH1 Inhibitor
A chiral benzylic secondary amine is a key component for binding to the mutant isocitrate dehydrogenase 1 enzyme in cancer therapy.[1]
Solifenacin
Muscarinic Receptor Antagonist
Contains a diarylmethylamine structure, a derivative of the benzylamine core, critical for receptor affinity.[20]
Conclusion
Secondary benzylamines are a class of compounds defined by a rich and accessible chemistry. Their synthesis is well-established through robust methods like reductive amination, while their reactivity can be precisely controlled to enable classical characterization or modern, selective C-H functionalization. The physicochemical properties, particularly the moderate basicity and distinct spectroscopic signatures, provide a solid foundation for their reliable identification and use. For researchers in drug discovery, a deep understanding of these fundamental characteristics is not merely academic; it is the practical knowledge that underpins the rational design of the next generation of therapeutic agents built upon this versatile and powerful scaffold.
References
Hinsberg Test: Definition, Procedure, and Mechanism. (2020). Chemistry Learner. [Link]
Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. (2021). National Center for Biotechnology Information. [Link]
Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. (2016). National Center for Biotechnology Information. [Link]
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). ScienceDirect. [Link]
Video: Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE. [Link]
Efficient preparation of n-benzyl secondary amines via benzylamine–borane mediated reductive amination. (2002). Taylor & Francis Online. [Link]
Hinsberg Test for Amine. (2012). Mastering Chemistry Help. [Link]
Carbon Dioxide-Mediated C( sp2)-H Arylation of Primary and Secondary Benzylamines. (2019). Angewandte Chemie International Edition. [Link]
Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. (2018). Royal Society of Chemistry. [Link]
Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. (2018). Royal Society of Chemistry. [Link]
Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. (2021). ACS Publications. [Link]
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2018). ScienceDirect. [Link]
(A) Selected benzyl amine-containing examples of FDAapproved... (2024). ResearchGate. [Link]
Carbon Dioxide-Mediated C(sp2)–H Arylation of Primary and Secondary Benzylamines. (2019). ACS Publications. [Link]
Synthesis of functionalized benzyl amines by the reductive alkylation... (2008). Arkivoc. [Link]
reductive amination w/ n-methyl benzylamine- help!. (n.d.). The Hive. [Link]
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). National Center for Biotechnology Information. [Link]
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). Defense Technical Information Center. [Link]
1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... (n.d.). ResearchGate. [Link]
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides... (2014). ResearchGate. [Link]
Application Note: Laboratory Synthesis Protocol for N-(2-methylbenzyl)cyclohexanamine
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of N-(2-methylbenzyl)cyclohexanamine via reductive amination. While direct alkylation of cyclohexylamine with 2-methylbenzyl ha...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of N-(2-methylbenzyl)cyclohexanamine via reductive amination. While direct alkylation of cyclohexylamine with 2-methylbenzyl halides is possible, it frequently results in over-alkylation (tertiary amine formation). Therefore, this guide prioritizes Reductive Amination using o-tolualdehyde (2-methylbenzaldehyde) and cyclohexylamine, followed by reduction with Sodium Borohydride (NaBH₄). This method offers superior atom economy, simplified purification, and high selectivity for the secondary amine.
Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.
Retrosynthetic Analysis & Mechanism
Strategic Logic
The synthesis is designed around the thermodynamic stability of the imine intermediate. By condensing an electron-rich alkyl amine (cyclohexylamine) with an electron-neutral aromatic aldehyde (o-tolualdehyde), we generate a Schiff base (imine). The subsequent reduction is chemoselective; borohydride reagents reduce the C=N bond faster than the C=O bond of any remaining aldehyde under specific conditions, though sequential addition is preferred to minimize alcohol byproducts.
Reaction Mechanism
Nucleophilic Attack: The lone pair of the cyclohexylamine nitrogen attacks the carbonyl carbon of o-tolualdehyde.
Dehydration: Proton transfer and loss of water yield the imine (N-(2-methylbenzylidene)cyclohexanamine).
Hydride Transfer: The borohydride anion (BH₄⁻) delivers a hydride to the imine carbon, irreversibly forming the secondary amine.
Figure 1: Mechanistic pathway of the reductive amination process.
Materials & Equipment
Reagents Table
Reagent
MW ( g/mol )
Equiv.
Role
Purity Requirement
2-Methylbenzaldehyde
120.15
1.0
Starting Material
>97% (Check for benzoic acid ppt)
Cyclohexylamine
99.17
1.05
Nucleophile
>99%, Distilled if colored
Methanol (MeOH)
32.04
Solvent
Solvent
Anhydrous preferred
Sodium Borohydride
37.83
1.5
Reducing Agent
Powder (Keep dry)
Sodium Sulfate
142.04
N/A
Drying Agent
Anhydrous
HCl (in Dioxane/Ether)
N/A
1.1
Salt Formation
4M solution
Equipment
250 mL Round Bottom Flask (RBF) with magnetic stir bar.
Ice/Water bath.
Rotary Evaporator.
Separatory Funnel.
Vacuum filtration setup (for salt isolation).
Experimental Protocol (Step-by-Step)
Phase 1: Imine Formation (Condensation)
Expert Insight: While many protocols suggest "one-pot" simultaneous addition, pre-forming the imine for 1–2 hours ensures that the reducing agent acts on the imine rather than the aldehyde, preventing the formation of the o-methylbenzyl alcohol byproduct.
Setup: Charge a dry 250 mL RBF with 2-methylbenzaldehyde (12.0 g, 100 mmol) and Methanol (100 mL).
Addition: Add Cyclohexylamine (10.4 g, 105 mmol) dropwise over 5 minutes while stirring at Room Temperature (RT).
Reaction: Cap the flask and stir at RT for 2–4 hours.
Observation: The solution may warm slightly and turn yellow/golden, indicating imine formation.
Optional: Add 3g of activated 3Å molecular sieves to absorb water and drive equilibrium, though usually unnecessary for this robust substrate.
Phase 2: Reduction
Cooling: Cool the reaction mixture to 0°C using an ice bath.
Caution: Gas evolution (H₂) will occur. Do not seal the system tight; use a bubbler or open needle.
Completion: Remove the ice bath and allow the mixture to warm to RT. Stir for an additional 2–12 hours (overnight is convenient).
Monitoring: Check via TLC (SiO₂, 10% MeOH in DCM). The imine spot (less polar than amine, more polar than aldehyde) should disappear.
Phase 3: Workup & Purification
Trustworthiness Check: This "Acid-Base" workup is the critical self-validating step. It separates the product from neutral impurities (unreacted aldehyde/alcohol) without chromatography.
Quench: Carefully add H₂O (50 mL) to quench excess hydride. Stir for 15 mins.
Concentration: Remove the Methanol under reduced pressure (Rotovap) to leave an aqueous slurry.
Extraction: Dilute with Dichloromethane (DCM) (100 mL) and transfer to a separatory funnel. Separate phases.
Washing: Wash the organic layer with Brine (2 x 50 mL).
Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to yield the Crude Free Base (typically a pale yellow oil).
Phase 4: Salt Formation (Optional but Recommended)
The free amine is an oil and prone to oxidation. The Hydrochloride salt is a stable solid.
Dissolve the crude oil in minimal Diethyl Ether or Ethanol .
Add 4M HCl in Dioxane (or conc. HCl) dropwise with vigorous stirring until pH < 3.
A white precipitate (N-(2-methylbenzyl)cyclohexanamine HCl) will form.
Filter, wash with cold ether, and dry under vacuum.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target amine.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Specification
Impact of Deviation
Corrective Action
Water Content
Anhydrous MeOH preferred
Excess water hydrolyzes the imine back to aldehyde.
Use molecular sieves during imine formation.
Temperature
0°C during NaBH₄ addition
High temp causes rapid H₂ evolution and potential runaway.
Add borohydride slowly; maintain cooling.
Stoichiometry
1.05 eq Amine
Excess aldehyde leads to difficult-to-remove benzyl alcohol.
Use slight excess of amine (volatile, easier to remove).
pH during Workup
Basic (>10)
If pH is acidic, amine stays in water layer.
Ensure aqueous layer is basic before DCM extraction.
Cyclohexylamine: Corrosive, flammable, and toxic. Use in a fume hood.
Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas. Keep away from open flames.
2-Methylbenzaldehyde: Irritant.
References
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link]
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link]
PubChem. "N-(2-methylbenzyl)cyclohexanamine hydrochloride (Compound)." National Library of Medicine. [Link]
Application Note: 1H NMR Characterization of N-(2-methylbenzyl)cyclohexanamine
Abstract & Scope This application note details the structural validation of N-(2-methylbenzyl)cyclohexanamine (CAS: N/A for specific salt/free base variations, generic structure analysis) using 1H NMR spectroscopy. This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the structural validation of N-(2-methylbenzyl)cyclohexanamine (CAS: N/A for specific salt/free base variations, generic structure analysis) using 1H NMR spectroscopy. This secondary amine is a common pharmacophore and intermediate in the synthesis of neuroactive ligands and fungicides.
The protocol focuses on distinguishing the target secondary amine from common synthetic impurities, specifically the imine intermediate (incomplete reduction) and tertiary amine byproducts (over-alkylation). We utilize a comparative solvent strategy (CDCl₃ vs. DMSO-d₆) to validate the exchangeable amine proton (-NH-).
Chemical Context & Synthesis Logic
To interpret the spectrum accurately, one must understand the chemical environment. This molecule is typically synthesized via reductive amination of 2-methylbenzaldehyde with cyclohexylamine, using a reducing agent like Sodium Triacetoxyborohydride (STAB) or NaBH₄.
Critical Quality Attributes (CQAs) for NMR:
Disappearance of Aldehyde: Loss of the -CHO proton (~10.2 ppm).
Disappearance of Imine: Absence of the -CH=N- proton (~8.3–8.5 ppm).
Formation of Benzylic Amine: Appearance of a singlet -CH₂- peak (~3.8 ppm).
Figure 1: Logical mapping of structural fragments to expected chemical shifts.
Experimental Protocol
Sample Preparation
Objective: Maximize resolution while preventing concentration-dependent shifts in the -NH- signal.
Solvent A (Standard): Chloroform-d (CDCl₃) + 0.03% TMS.
Pros: Sharp lines, good solubility.
Cons: Acidic impurities in CDCl₃ can broaden the NH peak or catalyze exchange.
Solvent B (Validation): DMSO-d₆.
Use Case: If the NH peak is invisible in CDCl₃ or to confirm the absence of salt forms.
Step-by-Step:
Weigh 10–15 mg of the analyte into a clean vial.
Add 0.6 mL of solvent.
Vortex for 30 seconds to ensure homogeneity.
Filter through a cotton plug into a high-precision 5mm NMR tube if any particulate is visible.
Critical Step: If using CDCl₃, add 1 drop of D₂O after the initial scan and shake to confirm the exchangeable proton (the NH signal will disappear).
Instrument Parameters (400 MHz or higher)
Pulse Sequence: zg30 (30° pulse) or equivalent.
Relaxation Delay (D1): 1.0 s (Qualitative) / 5.0 s (Quantitative/qNMR).
Spectral Width: -2 to 14 ppm.
Scans (NS): 16 (Sufficient for >10 mg sample).
Temperature: 298 K (25°C).
Results & Interpretation
Chemical Shift Assignments (CDCl₃, 400 MHz)
The following data represents the characteristic signals for the free base.
Fragment
Type
δ (ppm)
Multiplicity
Integral
J (Hz)
Interpretation Notes
Ar-H
Aromatic
7.10 – 7.35
Multiplet
4H
-
Overlapping signals typical of o-substituted rings.
Ar-CH₂-N
Benzylic
3.82
Singlet
2H
-
Diagnostic Peak. Sharp singlet confirms no coupling to NH (fast exchange).
N-CH
Methine
2.48
Multiplet (tt)
1H
~10, 4
Alpha-proton on cyclohexane. Deshielded by Nitrogen.
Ar-CH₃
Methyl
2.34
Singlet
3H
-
Distinctive ortho-methyl signal.
-NH-
Amine
1.3 – 1.8
Broad Singlet
1H
-
Highly variable. Often overlaps with cyclohexyl protons in CDCl₃.
Cy-CH₂
Aliphatic
1.85 – 1.95
Multiplet
2H
-
Equatorial protons (beta to N).
Cy-CH₂
Aliphatic
1.70 – 1.80
Multiplet
2H
-
Equatorial protons (gamma to N).
Cy-CH₂
Aliphatic
1.55 – 1.65
Multiplet
1H
-
Equatorial proton (delta to N).
Cy-CH₂
Aliphatic
1.05 – 1.35
Multiplet
5H
-
Axial protons (shielded).
Detailed Analysis
The Ortho-Effect: The methyl group at the ortho position (2.34 ppm) slightly deshields the benzylic methylene (3.82 ppm) compared to unsubstituted benzylamine (~3.78 ppm) due to steric compression.
Cyclohexyl Ring Inversion: At room temperature, the cyclohexane ring flips rapidly. However, the large N-benzyl substituent prefers the equatorial position. This locks the methine proton (H-1') in the axial position, resulting in a wide triplet-of-triplets splitting pattern (two large axial-axial couplings of ~10-12 Hz, two small axial-equatorial couplings of ~3-4 Hz).
Impurity Flag (Imine): If a singlet appears at 8.5 ppm , the reductive amination is incomplete.
Impurity Flag (Aldehyde): If a singlet appears at 10.2 ppm , unreacted starting material is present.
Self-Validating Workflow (Quality Control)
To ensure the spectrum is trustworthy, follow this logical check:
Figure 2: Decision tree for spectral validation.
Note on Salt Forms: If the sample is the hydrochloride salt, the exchange with the NH protons becomes slow. The benzylic singlet at 3.82 ppm will split into a doublet (coupling to the NH₂⁺ protons), and the NH signal will shift downfield to 8–10 ppm (broad).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for fragment assignments).
National Institute of Standards and Technology (NIST). Cyclohexanamine, N-benzyl- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link] (Used for fragment analogy).
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for chemical shift tables).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link] (Crucial for identifying solvent peaks).
Method
"FTIR spectroscopy of N-benzylcyclohexanamine derivatives"
Executive Summary N-benzylcyclohexanamine (NBCA) derivatives represent a critical pharmacophore in medicinal chemistry, serving as intermediates for mucolytics (e.g., Bromhexine metabolites), psychoactive agents, and loc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-benzylcyclohexanamine (NBCA) derivatives represent a critical pharmacophore in medicinal chemistry, serving as intermediates for mucolytics (e.g., Bromhexine metabolites), psychoactive agents, and local anesthetics. Their synthesis typically involves the reductive amination of cyclohexanones with benzylamines.
This guide details the FTIR spectroscopic characterization of these derivatives. It focuses on distinguishing the secondary amine product from the imine intermediate (Schiff base) and starting materials, a critical requirement for reaction monitoring (Process Analytical Technology - PAT) and purity assessment in drug development.
Chemical Context & Reaction Pathway
To interpret the spectra accurately, one must understand the transformation. The synthesis proceeds via a two-step reductive amination:
Critical Spectroscopic Challenge: The reaction mixture often contains all three species (Ketone, Imine, Amine). FTIR is the preferred method for monitoring this due to distinct carbonyl (
), imine (), and amine () signatures.
Experimental Protocol
Sample Preparation
Liquids/Oils (Free Bases):
Technique: Attenuated Total Reflectance (ATR) is recommended over transmission cells to avoid phase fringes and pathlength saturation.
Crystal Selection: Single-bounce Diamond ATR (ZnSe is acceptable but less durable for acidic salts).
Volume: 10–20
placed directly on the crystal.
Solids (Hydrochloride Salts):
Technique: Diamond ATR with high-pressure clamp.
Note: Ensure the sample is dry. Hygroscopic salts will show broad water bands (
) that obscure the amine signal.
Instrument Parameters
Detector: DTGS (Deuterated Triglycine Sulfate) for standard analysis; MCT (Mercury Cadmium Telluride) for high-speed kinetic monitoring.
Background: Clean air background collected every 30 minutes.
Spectral Analysis & Band Assignments
The transition from starting material to product is defined by the loss of the carbonyl and the formation of the secondary amine.
Comparative Assignment Table
Functional Group
Vibration Mode
Starting Material (Ketone/Amine)
Intermediate (Imine)
Product (Sec. Amine)
N-H
Stretch
3300-3400 cm⁻¹ (Doublet for Primary Amine)
Absent
3310-3350 cm⁻¹ (Single, Weak)
C=O
Stretch
1710 cm⁻¹ (Strong, Cyclohexanone)
Absent
Absent
C=N
Stretch
Absent
1640-1660 cm⁻¹ (Strong)
Absent
C-H (Aliphatic)
Stretch (asym/sym)
2930/2860 cm⁻¹
2930/2860 cm⁻¹
2920/2850 cm⁻¹ (Strong, Cyclohexyl)
C-H (Aromatic)
Stretch
3030-3080 cm⁻¹
3030-3080 cm⁻¹
3020-3060 cm⁻¹
Aromatic Ring
C=C Ring Breathing
1450, 1495, 1600 cm⁻¹
1450, 1495, 1580 cm⁻¹
1450, 1495, 1600 cm⁻¹
Amine Salt (HCl)
N-H⁺ Stretch
N/A
N/A
2400-3000 cm⁻¹ (Broad, Multiple bands)
Detailed Interpretation
The Secondary Amine "Fingerprint" (Product):
The N-H stretch in secondary amines is notoriously weak compared to primary amines or alcohols [1]. Look for a single, sharp spike around
.
Differentiation: If you see a doublet in this region, you have residual Benzylamine (primary amine).
The Imine "Danger Zone" (Intermediate):
The C=N stretch appears at
. In reaction monitoring, the disappearance of the ketone peak () without the appearance of the amine peak indicates the reaction has stalled at the imine stage [2].
Salt Formation (Critical for Drug Development):
If the derivative is converted to its Hydrochloride (HCl) salt, the spectrum changes drastically. The sharp N-H peak at
disappears.
It is replaced by a broad ammonium band spanning
, often overlapping with the C-H stretches. This is the "Ammonium Envelope" characteristic of amine salts [3].
Process Analytical Technology (PAT) Workflow
For automated reaction monitoring, the following logic flow is utilized to determine the reaction endpoint.
Figure 1: Logic flow for monitoring the reductive amination of N-benzylcyclohexanamine derivatives via in-situ FTIR.
Troubleshooting & Validation
Common Contaminants
Water: A broad hump centered at
will obscure the weak secondary amine N-H stretch. Solution: Dry sample with or molecular sieves before analysis.
Residual Solvent (DCM/Chloroform): Strong bands at
(C-Cl stretch). Solution: Ensure thorough drying; these bands can mask aromatic out-of-plane bends.
Differentiating Primary vs. Secondary Amines
If the stoichiometry is off, you may have unreacted benzylamine.
Primary Amine (Benzylamine): Two bands in N-H region (Asymmetric/Symmetric stretch) and a "scissoring" bend at
(often obscured by aromatic rings).
Secondary Amine (Product): Single N-H band. No N-H scissoring band (only N-H wagging, which is broad and found at
N-benzylcyclohexanamine salts can exist in different crystalline forms.
Protocol: If the fingerprint region (
) shows shifting peak positions () between batches despite identical chemical purity, check for polymorphism using DSC (Differential Scanning Calorimetry) or XRD.
References
NIST Chemistry WebBook. Infrared Spectrum of N-Cyclohexylcyclohexanamine (Secondary Amine Analog). National Institute of Standards and Technology.[2][3] [Link]
Application Notes & Protocols: N-(2-Methylbenzyl)cyclohexanamine as a Versatile Scaffold in Modern Medicinal Chemistry
Abstract: The arylcyclohexylamine scaffold is a cornerstone in medicinal chemistry, most notably represented by dissociative anesthetics like ketamine and phencyclidine, which act as N-methyl-D-aspartate (NMDA) receptor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
The arylcyclohexylamine scaffold is a cornerstone in medicinal chemistry, most notably represented by dissociative anesthetics like ketamine and phencyclidine, which act as N-methyl-D-aspartate (NMDA) receptor antagonists.[1] This guide focuses on a specific, unembellished analog, N-(2-methylbenzyl)cyclohexanamine, as a foundational structure for drug discovery campaigns. Its structural simplicity, combining a lipophilic cyclohexyl group with an adaptable benzyl moiety, makes it an ideal starting point for developing novel modulators of various biological targets. The cyclohexyl group, a three-dimensional bioisostere for a phenyl ring, can offer unique interactions within protein binding pockets and improve physicochemical properties.[2] This document provides a comprehensive, experience-driven framework for researchers, detailing robust protocols for the synthesis, characterization, and preliminary in vitro evaluation of N-(2-methylbenzyl)cyclohexanamine and its derivatives. Furthermore, it outlines a strategic workflow for conducting structure-activity relationship (SAR) studies to optimize lead compounds for enhanced potency and selectivity.
Scientific Rationale and Strategic Overview
The strategic value of the N-(2-methylbenzyl)cyclohexanamine scaffold lies in its inherent "tunability." Both the cyclohexyl and the benzyl fragments serve as handles for chemical modification, allowing for a systematic exploration of chemical space to achieve desired pharmacological profiles.
The Cyclohexylamine Moiety: This saturated carbocycle provides a rigid, three-dimensional anchor. Unlike a flat aromatic ring, its chair and boat conformations can lead to more specific and favorable interactions within a binding site.[2] It is a common fragment in numerous natural and synthetic drugs, often enhancing properties like metabolic stability or aqueous solubility.[2]
The N-Benzyl Moiety: The benzyl group is a well-established pharmacophore in compounds targeting the central nervous system (CNS) and other systems.[3] The aromatic ring is amenable to substitution at the ortho-, meta-, and para-positions, allowing for fine-tuning of electronic and steric properties to probe interactions with the target protein. The 2-methyl substituent on the lead compound serves as an initial probe into the steric tolerance of the target's binding pocket.
Potential Therapeutic Applications
Derivatives of this scaffold are promising candidates for a range of therapeutic areas:
CNS Disorders: Building on the known activity of arylcyclohexylamines, analogs can be developed as novel NMDA receptor modulators for depression, neuropathic pain, and neurodegenerative diseases.[1]
Enzyme Inhibition: The scaffold can be adapted to target various enzymes. For example, related structures have shown inhibitory activity against acetylcholinesterase and other clinically relevant enzymes.[4]
Oncology: The benzyl group is a pharmacophore present in numerous anti-cancer agents.[3] By conjugating or modifying this scaffold, novel cytotoxic or cytostatic agents can be explored.
Core Scaffold and Diversification Points
The diagram below illustrates the N-(2-methylbenzyl)cyclohexanamine core and highlights the key vectors for chemical modification in a structure-activity relationship (SAR) study.
Caption: Key modification points on the core scaffold for SAR exploration.
Synthesis and Characterization Protocols
A reliable and scalable synthesis is the bedrock of any medicinal chemistry program. Reductive amination is the method of choice for preparing secondary amines like N-(2-methylbenzyl)cyclohexanamine, as it offers high yields, mild reaction conditions, and avoids the common issue of over-alkylation seen with direct alkylation methods.[5][6]
Protocol 2.1: Synthesis via One-Pot Reductive Amination
Rationale: This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that efficiently reduces the intermediate iminium ion in the presence of the starting aldehyde.[7] This selectivity prevents the formation of the corresponding alcohol byproduct and allows the reaction to be performed in a single step ("one-pot"), enhancing operational efficiency.[7]
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methylbenzaldehyde (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
Imine Formation: Add cyclohexylamine (1.05 eq) to the solution at room temperature. Stir the mixture for 20-30 minutes. The formation of the intermediate imine is often rapid.[7]
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality Note: Adding the reducing agent after initial stirring allows for sufficient formation of the imine, which is the substrate for the hydride reagent. The reaction is mildly exothermic; maintain room temperature with a water bath if necessary.
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual salts and water-soluble impurities.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
Purification: Purify the crude oil via flash column chromatography on silica gel using a hexanes/EtOAc gradient to afford N-(2-methylbenzyl)cyclohexanamine as a pure compound.
Protocol 2.2: Structural Characterization
Rationale: Unambiguous characterization is critical for ensuring that the correct molecule is being evaluated biologically. A combination of NMR spectroscopy and mass spectrometry provides definitive structural confirmation.
¹H NMR (400 MHz, CDCl₃):
Aromatic Protons: Expect a multiplet in the range of δ 7.1-7.3 ppm integrating to 4H.
Benzyl CH₂: A singlet around δ 3.7-3.8 ppm integrating to 2H.
Cyclohexyl CH (N-CH): A multiplet around δ 2.4-2.6 ppm integrating to 1H.
Benzyl CH₃: A singlet around δ 2.3-2.4 ppm integrating to 3H.
Amine N-H: A broad singlet, typically around δ 1.5-2.0 ppm (can exchange with D₂O), integrating to 1H.
Cyclohexyl CH₂: A series of broad multiplets between δ 1.0-2.0 ppm integrating to 10H.
¹³C NMR (100 MHz, CDCl₃):
Expect signals for all 14 unique carbons. Key signals include the benzylic CH₂ (~54 ppm), the benzylic CH₃ (~19 ppm), the N-CH of the cyclohexyl ring (~57 ppm), and the aromatic carbons (~125-140 ppm).
High-Resolution Mass Spectrometry (HRMS-ESI):
Calculate the exact mass for the protonated molecule [M+H]⁺. For C₁₄H₂₁N, the expected mass is 204.1747. The observed mass should be within ±5 ppm of the calculated value.
In Vitro Biological Evaluation Protocol
To assess the potential of N-(2-methylbenzyl)cyclohexanamine as a CNS-active agent, a primary screen to determine its affinity for the NMDA receptor is a logical first step. A competitive radioligand binding assay is a robust and sensitive method for this purpose.
Rationale: This assay measures the ability of a test compound to displace a known high-affinity radioligand from its binding site on the NMDA receptor. The resulting data allow for the determination of the compound's inhibitory constant (Ki), a quantitative measure of binding affinity. [³H]MK-801 is a suitable radioligand as it is a well-characterized, high-affinity channel blocker.
Materials:
Rat cortical membranes (prepared in-house or commercially sourced)
[³H]MK-801 (Radioligand)
Dizocilpine (MK-801) (Non-labeled, for non-specific binding determination)
Test compound stock solution (e.g., 10 mM in DMSO)
Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)
96-well filter plates (e.g., GF/B filters)
Scintillation cocktail and vials
Liquid scintillation counter
Procedure:
Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 10 pM) in the assay buffer. Ensure the final DMSO concentration in the assay is ≤0.1% to avoid solvent effects.
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
Total Binding: Assay buffer, [³H]MK-801, and cortical membranes.
Non-Specific Binding (NSB): Assay buffer, [³H]MK-801, cortical membranes, and a high concentration of unlabeled MK-801 (e.g., 10 µM).
Test Compound: Assay buffer, [³H]MK-801, cortical membranes, and each concentration of the test compound.
Incubation: Add the cortical membrane preparation (e.g., 50-100 µg protein/well) to all wells. Initiate the binding reaction by adding [³H]MK-801 to a final concentration of ~1 nM.
Equilibration: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.
Termination and Filtration: Terminate the assay by rapid vacuum filtration through the filter plate. Wash the filters rapidly with ice-cold assay buffer (3x) to separate bound from free radioligand. Causality Note: Rapid, cold washing minimizes the dissociation of the radioligand from the receptor during the wash step.
Quantification: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail and allow the vials to sit for at least 4 hours before counting.
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Convert the CPM for each test compound concentration into a percentage of specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).
Plot % Inhibition versus the log concentration of the test compound.
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Structure-Activity Relationship (SAR) Workflow
Following the successful synthesis and initial testing of the lead compound, a systematic SAR exploration is initiated to identify analogs with improved properties.
Logical Workflow for SAR Development
The following diagram outlines a typical iterative cycle in a medicinal chemistry project based on this scaffold.
Caption: An iterative workflow for SAR development and lead optimization.
Data Presentation for SAR Analysis
Quantitative data should be summarized in a clear, tabular format to facilitate the identification of trends. The table below presents hypothetical data for an initial SAR study on the benzyl ring (R1 position).
Compound ID
R1 Substituent
IC₅₀ (nM) for NMDA Binding
Fold Change vs. Lead
LEAD-01
2-CH₃
450
1.0
ANA-02
H
890
0.5
ANA-03
2-F
320
1.4
ANA-04
4-F
410
1.1
ANA-05
4-OCH₃
1250
0.36
ANA-06
4-Cl
280
1.6
Interpretation of Hypothetical Data:
Removing the 2-methyl group (ANA-02) is detrimental to activity, suggesting a beneficial steric or hydrophobic interaction in that position.
Small, electron-withdrawing groups are tolerated or slightly beneficial (ANA-03, ANA-04, ANA-06).
A larger, electron-donating group at the 4-position (ANA-05) significantly reduces potency, possibly due to steric clash or unfavorable electronic effects.
The data suggests that the 2-position and electron-withdrawing substituents are promising areas for further exploration.
Conclusion and Future Directions
N-(2-methylbenzyl)cyclohexanamine represents a chemically tractable and medicinally relevant scaffold for drug discovery. The protocols provided herein offer a validated starting point for its synthesis, characterization, and evaluation. Initial SAR studies, guided by the principles outlined, can rapidly generate analogs with improved affinity and selectivity. Future work should focus on exploring a wider range of substitutions, evaluating promising compounds in functional cell-based assays, and subsequently profiling them for metabolic stability and in vivo efficacy in relevant disease models.
References
PubChem. (n.d.). 2-amino-N-cyclohexyl-N-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). DK145293B - METHOD FOR PREPARING N-CYCLOHEXYL-N-METHYL-N- (2-AMINO-3,5-DIBROMO-BENZYL) -AMINE.
Google Patents. (n.d.). CH622488A5 - Process for the preparation of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromobenzyl)amine.
ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
Lory, B., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. Retrieved from [Link]
MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
ACS Publications. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Retrieved from [Link]
PubMed. (2024, December 15). Discovery of N-Benzylpiperidinol derivatives as USP7 inhibitors against Hematology. Bioorganic Chemistry. Retrieved from [Link]
NIST. (n.d.). Cyclohexanamine, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
PMC. (n.d.). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Center for Biotechnology Information. Retrieved from [Link]
YouTube. (2020, March 21). reductive amination & secondary amine synthesis. Chem Help ASAP. Retrieved from [Link]
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
"N-(2-methylbenzyl)cyclohexanamine as a ligand for enzyme inhibition studies"
Application Note: Characterization of N-(2-methylbenzyl)cyclohexanamine as a Ligand for Cholinesterase Inhibition Studies Executive Summary N-(2-methylbenzyl)cyclohexanamine (CAS: 52505-05-2), also known as N-(o-methylbe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Characterization of N-(2-methylbenzyl)cyclohexanamine as a Ligand for Cholinesterase Inhibition Studies
Executive Summary
N-(2-methylbenzyl)cyclohexanamine (CAS: 52505-05-2), also known as N-(o-methylbenzyl)cyclohexylamine, represents a critical structural scaffold in the development of neuroactive ligands. Structurally analogous to the mucolytic agent Bromhexine (specifically its de-brominated, de-aminated metabolic core) and the chaperone Ambroxol , this lipophilic secondary amine exhibits pharmacological relevance as a ligand for Acetylcholinesterase (AChE) , Butyrylcholinesterase (BuChE) , and Sigma-1 receptors .[1]
This guide details the protocols for utilizing N-(2-methylbenzyl)cyclohexanamine as a probe in enzyme inhibition kinetics. Unlike complex poly-substituted analogs, this molecule serves as a "fragment lead," allowing researchers to isolate the binding contributions of the N-cyclohexyl and o-methylbenzyl moieties within the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) of cholinesterases.[1]
Chemical Properties & Handling
Table 1: Physicochemical Specifications
Property
Value
Notes
IUPAC Name
N-[(2-methylphenyl)methyl]cyclohexanamine
Molecular Weight
203.33 g/mol (Free Base)
~240 g/mol as HCl salt
LogP
~3.99
Highly Lipophilic
pKa
~9.5 - 10.0
Protonated (+ charge) at pH 7.4
Solubility
DMSO (>50 mM), Ethanol (>20 mM)
Poor aqueous solubility as free base
Storage
-20°C, Desiccated
Hygroscopic as HCl salt
Critical Handling Protocol:
Solvent Choice: Prepare a 100 mM stock solution in anhydrous DMSO . Avoid aqueous buffers for the master stock to prevent precipitation.[1]
pH Sensitivity: At physiological pH (7.4), the secondary amine is predominantly protonated (
).[1] This cationic species is the active pharmacophore mimicking acetylcholine's quaternary ammonium.[1] Ensure assay buffers are strictly buffered to pH 7.4 or 8.0 to maintain consistent ionization.[1]
Mechanism of Action: Cholinesterase Inhibition[1]
The inhibition of AChE by N-(2-methylbenzyl)cyclohexanamine is driven by cation-π interactions and hydrophobic exclusion .
Cationic Recognition: The protonated amine binds to the anionic sub-site (Trp86 in TcAChE) of the enzyme.[1]
Steric Occlusion: The bulky cyclohexyl group acts as a hydrophobic anchor, potentially spanning towards the Peripheral Anionic Site (PAS), while the o-methylbenzyl group lodges in the acyl-binding pocket.[1]
Ortho-Substitution Effect: The 2-methyl group restricts conformational freedom (atropisomerism-like effect), often enhancing selectivity for BuChE over AChE compared to unsubstituted benzyl analogs.[1]
Diagram 1: Ligand-Enzyme Interaction Logic
Caption: Interaction map showing the dual-binding potential of the ligand at the CAS and PAS regions of Acetylcholinesterase.[1]
Experimental Protocol: Ellman’s Assay for IC50 Determination
This protocol is optimized for a 96-well microplate format to determine the IC50 of N-(2-methylbenzyl)cyclohexanamine against human recombinant AChE (hrAChE) or Electrophorus electricus AChE (EeAChE).
2. IC50 Determination:
Plot Log[Inhibitor] vs. % Inhibition using non-linear regression (Sigmoidal Dose-Response, Variable Slope).
Expected IC50: 5 µM – 50 µM (Structure-dependent).[1] The ortho-methyl group typically reduces potency slightly compared to ortho-bromo (Bromhexine) but improves lipophilic interactions over unsubstituted benzyls.
3. Mode of Inhibition (Lineweaver-Burk):
To determine
, run the assay at fixed Inhibitor concentrations (e.g., and ) while varying Substrate (ATCh) from 0.1 mM to 5 mM.[1]
Diagram 2: Experimental Workflow & Analysis
Caption: Step-by-step workflow for determining inhibition constants using the Ellman method.
Spontaneous Hydrolysis: ATCh degrades spontaneously at pH > 8.0, causing high background.[1] Solution: Keep ATCh on ice and prepare fresh daily. Use a "No Enzyme" blank to subtract spontaneous hydrolysis rates.[1]
Solubility Crash: If the solution turns cloudy upon adding the ligand to the buffer, the compound has precipitated.[1] Solution: Increase DMSO concentration (up to 2% is usually tolerated by AChE) or use a surfactant like 0.01% Triton X-100 (validate that Triton alone does not inhibit your specific enzyme batch).[1]
Interference: Secondary amines can sometimes react with DTNB over long periods.[1] Validation: Incubate Inhibitor + DTNB (no enzyme, no substrate) to check for "false positive" color generation.
References
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88–95.[1]
García-González, Á., et al. (2023).[1][2][3][4] (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.[2][3] Molbank, 2023(1), M1561.[1][2][3] (Describes synthesis and AChE binding of homologous N-benzyl-N-cyclohexylamines).
Dimmock, J. R., et al. (2004).[1] 2-[4-(4-Methoxyphenylcarbonyloxy)benzylidene]-6-dimethylaminomethyl cyclohexanone hydrochloride: A Mannich base which inhibits the growth of some drug-resistant strains of Mycobacterium tuberculosis.[5] Journal of Enzyme Inhibition and Medicinal Chemistry. (Context on cyclohexylamine derivatives as enzyme inhibitors).
PubChem Compound Summary. (2024). N-(2-methylbenzyl)cyclohexanamine (CAS 52505-05-2).[6] National Center for Biotechnology Information.[1] [1]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Optimization of Reductive Amination Yields for Sterically Hindered Substrates
Status: Open | Priority: High
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize N-(2-methylbenzyl)cyclohexanamine via the reductive amination of 2-methylbenzaldehyde (o-tolualdehyde) and cyclohexylamine .
The Core Challenge: This reaction involves two sterically demanding components. The ortho-methyl group on the aldehyde and the cyclohexyl ring on the amine create significant steric bulk. This hinders the formation of the imine intermediate, often leading to:
Competitive Reduction: The reducing agent attacks the unreacted aldehyde instead of the imine, producing 2-methylbenzyl alcohol (dead-end byproduct).
Incomplete Conversion: Stalled reaction kinetics due to equilibrium barriers.
This guide provides a self-validating protocol using Sodium Triacetoxyborohydride (STAB) , widely regarded as the "Gold Standard" for hindered reductive aminations due to its high selectivity for imines over aldehydes.
Module 1: The "Gold Standard" Protocol
Based on the Abdel-Magid Reductive Amination methodology.
Reagents & Stoichiometry
Component
Role
Equivalence
Notes
2-Methylbenzaldehyde
Substrate (Electrophile)
1.0 eq
Limiting reagent.
Cyclohexylamine
Substrate (Nucleophile)
1.1 - 1.2 eq
Slight excess drives imine equilibrium.
STAB (NaBH(OAc)₃)
Reducing Agent
1.4 - 1.5 eq
Mild hydride source; selective for imines.
Acetic Acid (AcOH)
Catalyst
1.0 - 2.0 eq
Critical: Activates the carbonyl and protonates the imine.
DCM or DCE
Solvent
0.1 - 0.2 M
DCE (1,2-Dichloroethane) is preferred for faster kinetics, but DCM is safer/greener.
Step-by-Step Workflow
Step 1: Imine Pre-Equilibration (Critical for Yield)
Charge a dry reaction vessel with 2-methylbenzaldehyde (1.0 eq) and DCM (or DCE).
Add Cyclohexylamine (1.1 eq).
Add Acetic Acid (1.0 eq).
Technical Check: Stir for 30–60 minutes at room temperature before adding the reducing agent.
Why? This allows the "slow" hindered imine to form. If you add the hydride immediately, it will reduce the free aldehyde to alcohol because the imine hasn't formed yet.
Step 2: Selective Reduction
Add STAB (1.4 eq) in a single portion.
Stir at room temperature under nitrogen/argon.
Monitoring: Check via TLC or LC-MS after 2 hours.
Success Marker: Disappearance of aldehyde.
Stall Marker: If aldehyde persists after 4 hours, add another 0.5 eq of STAB and 0.5 eq of AcOH.
Step 3: Quench & Workup
Quench the reaction by slowly adding saturated aqueous NaHCO₃ .
Note: Gas evolution (CO₂) will occur.
Stir for 15 minutes to destroy excess borohydride.
Extract with DCM (x3).
pH Check: Ensure the aqueous layer is basic (pH > 9) during extraction to keep the amine in the organic phase.
Dry organic layer over Na₂SO₄, filter, and concentrate.
Module 2: Troubleshooting & FAQs
Q1: I am seeing a large amount of 2-methylbenzyl alcohol in my crude NMR. Why?
Root Cause: The reducing agent reduced the aldehyde before it could react with the amine.[1]
The Fix:
Switch Reagent: Are you using Sodium Borohydride (NaBH₄)? It is too strong and non-selective. Switch to STAB.[2]
Pre-formation: Increase the "Step 1" equilibration time. For very hindered substrates, you may need to stir the amine and aldehyde with a drying agent (MgSO₄ or Molecular Sieves 4Å) for 2–4 hours to force imine formation before adding the hydride.
Q2: The reaction is stuck at 70% conversion. Adding more STAB doesn't help.
Root Cause: Equilibrium saturation. The water byproduct from imine formation is hydrolyzing the imine back to the aldehyde.
The Fix:
Scavenge Water: Add activated Molecular Sieves (4Å) directly to the reaction mixture in Step 1.
Concentration: Run the reaction more concentrated (0.5 M). Intramolecular collisions are favored in higher concentrations.
Q3: Can I use Methanol as a solvent?
Analysis: Methanol is standard for NaBH₄ reductions but not recommended for STAB.
Reason: Methanol reacts with STAB to form Sodium Trimethoxyborohydride, which alters the reducing power and selectivity.
Recommendation: Stick to aprotic solvents like DCM, DCE, or THF.
Q4: I see a "dialkylated" impurity (Tertiary Amine).
Analysis: The product (secondary amine) reacted with another molecule of aldehyde.
Likelihood:[1][2][3][4][5][6][7][8][9][10] Low for this specific substrate due to the steric bulk of the ortho-methyl group.
Prevention: Ensure you are using a slight excess of amine (1.1–1.2 eq), not aldehyde. If the amine is in excess, the aldehyde is statistically less likely to encounter the product amine.
Module 3: Mechanistic Visualization
The following diagrams illustrate the reaction pathway and the decision logic for troubleshooting.
Diagram 1: Reaction Mechanism & Steric Influence
This pathway shows why STAB is necessary. It selectively reduces the Protonated Imine, which is the most reactive species in the equilibrium, while ignoring the aldehyde.
Caption: The STAB-mediated pathway (Green Arrow) outcompetes direct aldehyde reduction if the imine is protonated by AcOH.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields.
Caption: Diagnostic flow for identifying the root cause of yield loss based on crude analysis.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][6][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[9]
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[6] Journal of the American Chemical Society, 93(12), 2897-2904.
Technical Support Center: Purification of Crude N-(2-methylbenzyl)cyclohexanamine
Current Status: Online Ticket ID: PUR-MBCA-001 Assigned Specialist: Senior Application Scientist[1] Welcome You have reached the technical support hub for the purification of N-(2-methylbenzyl)cyclohexanamine (also known...
You have reached the technical support hub for the purification of N-(2-methylbenzyl)cyclohexanamine (also known as N-(o-tolyl)methyl cyclohexylamine).[1]
This secondary amine is typically synthesized via the reductive amination of 2-methylbenzaldehyde with cyclohexylamine . Consequently, your crude mixture likely contains specific impurities that dictate the purification strategy.
Impurity Profile Analysis
Before initiating purification, understand what you are fighting.[1][2] The common contaminants in this synthesis are:
*Note: Due to the steric bulk of the cyclohexyl ring and the ortho-methyl group, tertiary amine formation is kinetically disfavored but possible.
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)
Applicability: Primary purification for crude reaction mixtures (oils/residues).
Goal: Removal of neutral impurities (Aldehydes, Alcohols) and inorganic salts.[2]
The Logic
We exploit the basicity of the secondary amine (
). By lowering the pH, we convert the amine into its water-soluble ammonium salt, forcing neutral impurities (aldehyde/alcohol) to remain in the organic phase. We then discard the organic phase, basify the aqueous phase, and recover the pure amine.
Step-by-Step Protocol
Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., Dichloromethane (DCM) or Diethyl Ether ). Use ~10 mL solvent per gram of crude.
Salt Formation (Extraction A):
Extract the organic layer with 1M HCl (3x volumes).
Check: The aqueous layer pH must be < 2.
Action: The product is now in the Aqueous Phase (as the hydrochloride salt).
Fate: Keep Aqueous. Set aside Organic Phase (contains aldehyde/alcohol) for waste analysis.
Washing:
Wash the combined acidic aqueous layers with fresh DCM (1x).
Applicability: When the crude smells strongly of almonds/aromatic aldehyde or NMR shows aldehyde protons (~10 ppm) after Module 1.
Mechanism: Sodium bisulfite forms a water-soluble adduct with aldehydes.[1][3][5][6]
Protocol:
Dissolve crude amine in a water-miscible organic solvent (e.g., Ethanol or Methanol ).[1]
Add Saturated Aqueous Sodium Bisulfite (
) solution (2-3 equivalents relative to estimated aldehyde).
Shake vigorously for 5-10 minutes. Note: A precipitate (the bisulfite adduct) may form.
Dilute with water and extract with DCM .
Crucial Difference: Unlike acid-base extraction, here the Aldehyde goes into the Aqueous phase (as the adduct), and the Amine stays in the Organic phase.
Wash the organic phase with Brine to remove residual bisulfite.
Method: Dissolve in minimum hot solvent. Add anti-solvent until slightly cloudy. Cool to RT, then -20°C.[1][2]
Module 4: Troubleshooting & FAQs
Q1: My product is forming a stubborn emulsion during extraction. What do I do?
A: Emulsions are common with benzylamines.
The Fix: Do not shake the separatory funnel violently; invert gently.
The Breaker: Add saturated Brine (NaCl) solution. The increased ionic strength forces phase separation.
The Filter: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad.
Q2: The product has a yellow/brown tint even after distillation/extraction.
A: Amines oxidize in air to form N-oxides or imine oligomers (color bodies).
The Fix: Perform a Charcoal Wash . Dissolve the amine (or its salt) in hot ethanol, add Activated Charcoal (5% w/w), stir for 15 mins, and filter hot through Celite.
Prevention: Store the free base under Argon/Nitrogen. Convert to the HCl salt for long-term stability.
Q3: Can I use Silica Gel Chromatography?
A: Yes, but secondary amines "streak" (tail) on silica due to interaction with acidic silanol groups.[2]
The Modification: You must pretreat the silica or the eluent.
) . The base neutralizes the silica, sharpening the peaks [1].
Q4: How do I remove unreacted Cyclohexylamine?
A: Cyclohexylamine is a stronger base and much smaller than your product.
Distillation: If you have a vacuum pump, Kugelrohr distillation is effective.[2] Cyclohexylamine boils significantly lower than the benzylated product.
Washing: In the salt formation step (Module 3), wash the solid salt with cold acetone. Cyclohexylamine-HCl is often more soluble in cold acetone/ethanol than the bulky benzylamine salt.
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for amine purification and silica treatment).
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reductive amination workup procedures).
Furniss, B. S., et al. (1989).[1][2] Techniques of Organic Chemistry: Acid-Base Extraction. (General principles of pH-controlled separation).
ChemicalBook/Sigma-Aldrich Databases. (2024).[1] Physicochemical properties for CAS 4383-25-9 (N-Benzylcyclohexanamine analogs). (Melting point data for HCl salts of this class).
Kjell, D. P., et al. (1999).[1][2][9] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.[1][2] (Validation of bisulfite methods).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-methylbenzaldehyde and cyclohexylamine before handling.
"recrystallization techniques for secondary amines"
Technical Support Center: Recrystallization of Secondary Amines Subject: Advanced Purification Strategies & Troubleshooting for Secondary Amines Ticket ID: #REC-2AM-001 Agent: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Recrystallization of Secondary Amines
Subject: Advanced Purification Strategies & Troubleshooting for Secondary Amines
Ticket ID: #REC-2AM-001
Agent: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary
Secondary amines present a unique "triad of challenges" in purification: they are prone to oxidation (N-oxide formation), carbamate formation (reacting with atmospheric CO₂), and oiling out (liquid-liquid phase separation) due to their ability to hydrogen bond but lack of a rigid crystal lattice compared to primary amines.
This guide moves beyond basic organic chemistry textbooks. We focus on the "Salt Strategy" as the primary workflow for industrial purity, while providing robust troubleshooting for the inevitable "oiling out" phenomenon.
Part 1: The "Salt Strategy" (Primary Recommendation)
User Question: My secondary amine is an oil or a low-melting solid that refuses to crystallize. How do I purify it without column chromatography?
Expert Insight:
Do not attempt to recrystallize the free base directly unless it has a melting point >60°C. Secondary amines are notoriously difficult to crystallize because their crystal lattices are often loosely packed. The industry-standard solution is to convert the amine into a crystalline salt.
Why this works:
Lattice Energy: Ionic salts (HCl, Oxalate, Tartrate) have significantly higher lattice energies than neutral amines, promoting rapid crystallization.
Impurity Rejection: Salts often exclude neutral impurities (starting materials, non-basic byproducts) from the lattice.
Stability: The salt form protects the nitrogen lone pair from oxidation and CO₂ absorption.
Protocol: The "HCl Crash" Workflow
Note: Perform all steps under an inert atmosphere (Nitrogen/Argon) if the amine is electron-rich.
Dissolution: Dissolve your crude amine in a non-polar solvent (Diethyl ether or Toluene).
Acidification: Slowly add 1.1 equivalents of anhydrous HCl (2M in Diethyl ether or Dioxane) at 0°C.
Observation: A white precipitate should form immediately.
Isolation: Filter the crude salt.
Recrystallization: Recrystallize the salt using a polar/non-polar solvent pair (e.g., Methanol/Diethyl Ether).
Regeneration: Once pure, dissolve the salt in water, basify with NaOH, and extract the pure free base into an organic solvent.
Part 2: Solvent Selection & Solubility Logic
User Question: I have a solid secondary amine (or salt). Which solvent system should I choose?
Expert Insight:
Secondary amines are "amphiphilic"—they have a greasy alkyl chain and a polar N-H group. Your solvent choice must balance these competing properties.
Data Table 1: Recommended Solvent Systems
Compound Form
Primary Solvent (Dissolves Hot)
Anti-Solvent (Induces Crystallization)
Mechanism
Amine Salt (HCl)
Methanol or Ethanol
Diethyl Ether or MTBE
Ionic/Non-polar: Salt dissolves in alcohol; ether forces precipitation.
Amine Salt (Oxalate)
Water or Ethanol
Acetone
Polarity Shift: Oxalates are often less soluble in acetone.
Free Base (Non-polar)
Hexane or Heptane
None (Single solvent)
Temperature Coefficient: Relies on steep solubility curve vs. temp.
Free Base (Polar)
Ethyl Acetate
Hexane
Like-Dissolves-Like: Standard organic purification.
Part 3: Troubleshooting "Oiling Out"
User Question: As my solution cools, I see oily droplets forming at the bottom instead of crystals. What is happening?
Expert Insight:
You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the saturation point of the solute is reached at a temperature above the melting point of the solvated impurity/amine mixture. Essentially, your product is melting out of the solution before it can crystallize.[1][2]
The Fix: The "Oiling Out" Decision Tree
Caption: Decision logic for addressing Liquid-Liquid Phase Separation (Oiling Out).
Specific Troubleshooting Steps:
The "Seeding at Cloud Point" Technique:
Reheat the mixture until the oil dissolves.
Cool slowly until the very first sign of cloudiness (the "cloud point").
Immediately add a seed crystal. This provides a template for the lattice to form, bypassing the amorphous oil phase [1].
The Solvent Swap:
If you are using Toluene (BP 110°C) and your amine melts at 80°C, it will always oil out. Switch to a lower boiling solvent like Hexane (BP 69°C) or Diethyl Ether (BP 35°C) [2].
Part 4: Removing Specific Impurities
User Question: My secondary amine is contaminated with primary amine byproducts. Recrystallization isn't separating them.
Expert Insight:
Recrystallization alone often fails here because primary and secondary amines have similar solubility profiles. You must use Chemo-Selective Derivatization before crystallization.
Method A: The Salicylaldehyde Scavenger
Primary amines react with salicylaldehyde to form insoluble imines (Schiff bases), while secondary amines cannot form a stable imine.
Add 0.5 eq of salicylaldehyde to the mixture.
Stir for 15 mins. The primary amine becomes a solid imine.
"preventing degradation of N-(2-methylbenzyl)cyclohexanamine"
Technical Support Center: N-(2-methylbenzyl)cyclohexanamine A Guide to Ensuring Compound Integrity and Experimental Success Welcome to the technical support center for N-(2-methylbenzyl)cyclohexanamine. As Senior Applica...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-(2-methylbenzyl)cyclohexanamine
A Guide to Ensuring Compound Integrity and Experimental Success
Welcome to the technical support center for N-(2-methylbenzyl)cyclohexanamine. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered with N-(2-methylbenzyl)cyclohexanamine, focusing on the prevention and troubleshooting of its degradation.
Q1: My sample of N-(2-methylbenzyl)cyclohexanamine is showing decreasing purity on analysis, even when stored. What chemical processes are likely causing this degradation?
A: The primary cause of degradation for N-(2-methylbenzyl)cyclohexanamine, a secondary amine, is a two-step process involving oxidation followed by hydrolysis. Understanding this pathway is crucial for preventing it.
Step 1: Oxidation: The benzylic position (the carbon atom between the aromatic ring and the nitrogen) is susceptible to oxidation. In the presence of atmospheric oxygen, this position can be oxidized to form an imine intermediate (a compound containing a carbon-nitrogen double bond). This reaction can be accelerated by factors such as heat, light, and the presence of metal ions.[1][2] Studies on similar N-benzylanilines have shown that oxidation at this position is a common metabolic and chemical degradation route.[3][4][5]
Step 2: Hydrolysis: The resulting imine intermediate is often unstable in the presence of moisture and can readily undergo hydrolysis.[6] This reaction cleaves the imine bond, breaking the molecule into two smaller, more stable compounds: cyclohexanamine and 2-methylbenzaldehyde .[1][7] The hydrolysis of imines is a reversible process that is typically accelerated under acidic conditions.[8][9][10]
This cascade is the most common non-biological degradation pathway for this class of compounds.
Caption: Primary oxidative and hydrolytic degradation pathway for N-(2-methylbenzyl)cyclohexanamine.
Q2: What are the ideal storage and handling conditions to ensure the long-term stability of N-(2-methylbenzyl)cyclohexanamine?
A: Proper storage and handling are the most effective preventative measures. The goal is to mitigate the environmental factors that accelerate degradation: oxygen, moisture, light, and heat.
Storage Recommendations:
We have consolidated the optimal storage conditions into the table below. For long-term storage, providing an inert atmosphere is the most critical factor.
Parameter
Solid Compound
In Solution
Rationale
Atmosphere
Store under an inert gas (Argon or Nitrogen).
Use deoxygenated solvents and purge headspace with inert gas.
Prevents oxidative degradation, which is the initial and key step of the primary degradation pathway.[11][12]
Container
Tightly sealed amber glass vial.
Tightly sealed amber glass vial with a PTFE-lined cap.
Amber glass protects the compound from light, which can catalyze photo-oxidation.[12][13] A tight seal prevents moisture and oxygen ingress.
Temperature
2-8°C (short-term). -20°C (long-term).
Store frozen at -20°C or -80°C. Minimize freeze-thaw cycles.
Reduces the rate of chemical reactions, including oxidation. Avoid high heat.[11][14]
Incompatible Materials
Strong oxidizing agents, strong acids, acid chlorides, and carbon dioxide.[14][15]
Avoid acidic buffers or protic solvents if hydrolysis is a concern.[16]
Direct reaction can cause rapid and uncontrolled degradation. CO2 can react with amines to form carbamates.
Handling Best Practices:
Inert Atmosphere: When weighing or preparing solutions, work in a glove box or use a Schlenk line to maintain an inert atmosphere.
Solvent Preparation: If preparing solutions, use solvents that have been thoroughly deoxygenated via sparging with nitrogen or argon, or by using a freeze-pump-thaw technique.
Avoid Contamination: Use clean, dry glassware and spatulas to prevent introducing moisture or catalytic impurities.
Q3: I suspect degradation has occurred. What is the best analytical strategy to confirm this and identify the byproducts?
A: A multi-step analytical approach is recommended to both quantify the loss of the parent compound and identify the resulting degradants.
Purity Assessment (HPLC): The first step is to assess the purity of your sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[17][18] An appropriate method will separate the parent compound from its degradation products. A decrease in the peak area of N-(2-methylbenzyl)cyclohexanamine and the appearance of new peaks are strong indicators of degradation.
Degradant Identification (LC-MS/GC-MS): To identify the new peaks, Mass Spectrometry (MS) is essential.[19]
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method as it can be directly coupled to your HPLC system. It will provide the molecular weights of the compounds in each new peak.[20][21]
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be effective, particularly for identifying volatile degradation products like 2-methylbenzaldehyde.[22][23]
The table below lists the expected primary degradation products and their corresponding molecular weights to aid in the interpretation of your MS data.
Compound Name
Structure
Molecular Formula
Monoisotopic Mass (Da)
Role
N-(2-methylbenzyl)cyclohexanamine
Parent
C₁₄H₂₁N
203.1674
Starting Material
Cyclohexanamine
Degradant
C₆H₁₃N
99.1048
Hydrolysis Product
2-Methylbenzaldehyde
Degradant
C₈H₈O
120.0575
Hydrolysis Product
Imine Intermediate
Intermediate
C₁₄H₁₉N
201.1517
Oxidation Product
Q4: How can I proactively assess the stability of N-(2-methylbenzyl)cyclohexanamine under my specific experimental conditions?
A: To proactively understand your compound's stability, you should perform a forced degradation study . This involves subjecting the compound to harsh conditions to intentionally accelerate its degradation, which helps in identifying potential degradation pathways and products before they appear in your long-term experiments.[12][17][18] This process is a cornerstone of pharmaceutical development for establishing stability-indicating analytical methods.[17][24]
The following workflow and protocol outline a standard approach to a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Protocol: Forced Degradation Study
Step
Procedure
Purpose
1. Preparation
Prepare a stock solution of N-(2-methylbenzyl)cyclohexanamine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
To have a homogenous sample for stress testing.
2. Stress Conditions
Dispense aliquots of the stock solution into separate vials and apply stress conditions: • Acid: Add an equal volume of 0.1 M HCl. Heat at 60°C. • Base: Add an equal volume of 0.1 M NaOH. Heat at 60°C. • Oxidative: Add an equal volume of 3% H₂O₂. Keep at room temp. • Thermal: Heat one vial of solution and one vial of solid compound at 80°C. • Photolytic: Expose solution to light conditions as specified by ICH Q1B guidelines.
To accelerate degradation through different chemical mechanisms.
3. Time Points
Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours). A control sample (unstressed) should be analyzed at each time point.
To monitor the rate of degradation and distinguish primary from secondary degradants.[12]
4. Quenching
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
To stop the reaction and prevent damage to the analytical column.
5. Analysis
Analyze all samples by a validated stability-indicating HPLC-UV method. Analyze key samples by LC-MS to identify the molecular weights of new peaks.
To quantify the parent compound, determine the percentage of degradation, and identify the structure of the degradants.
6. Evaluation
Compare chromatograms from stressed samples to the control. Aim for 5-20% degradation to ensure that the degradation products are observable without being overly complex.[12]
To establish the degradation profile and confirm the specificity of the analytical method.
By performing this study, you will gain invaluable, predictive insights into how N-(2-methylbenzyl)cyclohexanamine will behave under various conditions, allowing you to design more robust experiments and ensure the integrity of your results.
References
Mild Environment-friendly Oxidative Debenzylation of N-Benzylanilines Using DMSO as an Oxidant. Bulletin of the Korean Chemical Society.
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
Microsomal N- and C-oxidation of 4-substituted N-benzylanilines. Xenobiotica.
Imine Hydrolysis. BYJU'S.
Imine Hydrolysis. News-Medical.
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps.
The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxid
Microsomal N- and C-oxidation of 4-substituted N-benzylanilines. PubMed.
Oxidation by Solids. III. Benzalanilines from N-Benzylanilines and Related Oxidations by Manganese Dioxide.
Indirect Photodegradation of Amine Drugs in Aqueous Solution Under Simul
Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight.
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption.
Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Sciendo.
A new advance in the pollution profile, transformation process, and contribution to aerosol formation and aging of
CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). SciRP.org.
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
Pharmaceutical Forced Degradation Studies with Regulatory Consider
Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development.
SAFETY DATA SHEET - 2-Methylbenzylamine. Fisher Scientific.
SAFETY DATA SHEET - 2-Amino-N-cyclohexyl-N-methylbenzylamine. LGC Standards.
SAFETY DATA SHEET - N-Methylcyclohexylamine. Thermo Fisher Scientific.
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
Technical Support Center: Troubleshooting N-(2-methylbenzyl)cyclohexanamine Synthesis
Welcome to the technical support center for the synthesis of N-(2-methylbenzyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-(2-methylbenzyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during the synthesis of this important amine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for N-(2-methylbenzyl)cyclohexanamine?
A1: The two most common and practical synthetic strategies for preparing N-(2-methylbenzyl)cyclohexanamine are:
Reductive Amination: This is a one-pot reaction involving cyclohexanone and 2-methylbenzylamine in the presence of a reducing agent.[1][2][3] This method is often preferred for its efficiency and atom economy.[4]
N-Alkylation: This involves the direct alkylation of cyclohexylamine with a 2-methylbenzyl halide (e.g., bromide or chloride) in the presence of a base.[5][6][7]
Q2: What is the most common side reaction in the reductive amination approach?
A2: The most prevalent side reaction is the formation of the dialkylated tertiary amine, N,N-bis(2-methylbenzyl)cyclohexanamine, or the reduction of the starting cyclohexanone to cyclohexanol.[2][8] Over-alkylation can be a significant issue, particularly if the reaction conditions are not carefully controlled.[9]
Q3: In the N-alkylation route, what are the typical byproducts?
A3: The primary side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt.[10] Additionally, if the reaction temperature is too high or a strong, sterically hindered base is used, elimination of HBr from 2-methylbenzyl bromide can occur, forming 2-vinyltoluene.
Q4: Which analytical techniques are best for monitoring reaction progress and identifying impurities?
A4: A combination of techniques is recommended for robust reaction monitoring:
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the consumption of starting materials and the formation of the product.
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, including the desired product, unreacted starting materials, and byproducts.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the final product and can be used to identify and quantify impurities in the crude reaction mixture.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for monitoring reactions with non-volatile components and for providing molecular weight information of products and byproducts.[7]
Troubleshooting Guide: Reductive Amination Route
This section addresses specific issues you might encounter when synthesizing N-(2-methylbenzyl)cyclohexanamine via reductive amination of cyclohexanone with 2-methylbenzylamine.
Problem 1: Low Yield of the Desired Secondary Amine and Formation of a Tertiary Amine byproduct.
Causality: This issue, known as over-alkylation or dialkylation, arises when the newly formed secondary amine, N-(2-methylbenzyl)cyclohexanamine, reacts with another molecule of cyclohexanone and is subsequently reduced.[2][10] The secondary amine can be more nucleophilic than the starting primary amine, leading to this competitive reaction.[10]
Solutions:
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the primary amine (2-methylbenzylamine) relative to the ketone (cyclohexanone). This shifts the equilibrium towards the formation of the desired secondary amine.
Stepwise Procedure: A more controlled approach involves a two-step process. First, form the imine by reacting cyclohexanone and 2-methylbenzylamine, often with azeotropic removal of water. Then, in a separate step, add the reducing agent to selectively reduce the imine.[2][13]
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and selectively reduces the iminium ion in the presence of the ketone, minimizing the reduction of the starting carbonyl.[2][13][14] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[3][14]
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone (1.0 eq) and 2-methylbenzylamine (1.05 eq) in toluene.
Add a catalytic amount of p-toluenesulfonic acid.
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
Cool the reaction mixture to room temperature.
Reduction: Dilute the mixture with a suitable solvent like methanol or ethanol.
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ with water. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purify the crude product by column chromatography.
Problem 2: Significant Amount of Unreacted Cyclohexanone and/or Cyclohexanol in the Final Product.
Causality: The presence of unreacted cyclohexanone indicates incomplete imine formation or reduction. The formation of cyclohexanol is a result of the reducing agent directly reducing the starting ketone, which is a competing side reaction.[8] This is more common with less selective or overly reactive reducing agents like sodium borohydride if added before imine formation is complete.[13]
Solutions:
Optimize Imine Formation: Ensure the complete formation of the imine before adding the reducing agent. This can be achieved by allowing for a longer reaction time for the initial condensation or by using dehydrating agents like molecular sieves.[5]
pH Control: The rate of imine formation and reduction is pH-dependent. Maintaining a weakly acidic condition (pH 5-6) generally favors imine formation and subsequent reduction.[14] Acetic acid can be used as a catalyst.[2]
Selective Reducing Agent: As mentioned previously, use a milder reducing agent like NaBH(OAc)₃, which is less likely to reduce the ketone carbonyl group.[2][14]
Caption: Troubleshooting workflow for reductive amination.
Troubleshooting Guide: N-Alkylation Route
This section addresses specific issues that may arise during the synthesis of N-(2-methylbenzyl)cyclohexanamine via the N-alkylation of cyclohexylamine with 2-methylbenzyl bromide.
Problem 3: Reaction Stalls, Leaving a Significant Amount of Unreacted Cyclohexylamine.
Causality: Low conversion in N-alkylation reactions is often due to several factors:
Insufficient Basicity: The base may not be strong enough to effectively deprotonate the cyclohexylammonium salt formed during the reaction, thus shutting down the availability of the nucleophilic free amine.[5]
Poor Solubility: The base or starting amine may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[7]
Deactivation of Alkylating Agent: The alkylating agent, 2-methylbenzyl bromide, can degrade over time or react with the solvent.
Solutions:
Choice of Base and Solvent: Use a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) to ensure the amine remains deprotonated and soluble.[6][7]
Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.[5][16]
Catalytic Iodide: Add a catalytic amount of sodium or potassium iodide (NaI or KI). The iodide will displace the bromide on the alkylating agent in situ (Finkelstein reaction) to form the more reactive 2-methylbenzyl iodide, which will accelerate the reaction.[5][7]
Problem 4: Formation of a Quaternary Ammonium Salt and Other Impurities.
Causality: The desired secondary amine product is itself a nucleophile and can react with another molecule of 2-methylbenzyl bromide to form a tertiary amine, and subsequently a quaternary ammonium salt. This is analogous to the over-alkylation issue in reductive amination.[10]
Solutions:
Control Stoichiometry: Use a slight excess of the amine (cyclohexylamine) relative to the alkylating agent (2-methylbenzyl bromide) to favor mono-alkylation.
Slow Addition: Add the alkylating agent slowly (dropwise) to the reaction mixture. This maintains a low concentration of the alkylating agent at any given time, reducing the likelihood of the product reacting further.
Lower Temperature: Running the reaction at a lower temperature can help to control the rate and improve selectivity for the mono-alkylation product.
You are likely dealing with N-(2-methylbenzyl)cyclohexanamine , a lipophilic secondary amine (MW ~203.3 g/mol ). Based on its structure, this compound presents a classic isolation challenge: it is likely a viscous, high-boiling oil that traps solvent molecules within its intermolecular lattice, resisting standard evaporation.
Critical Warning: As a secondary amine, this compound is susceptible to:
Carbamate Formation: Rapid reaction with atmospheric CO₂ to form white, crusty salts (often mistaken for "drying").
Oxidation: Yellowing/browning upon prolonged heating in air.
Dichloromethane (DCM) Reactivity: Slow quaternization if left in DCM for extended periods.
This guide provides a tiered protocol to remove solvents to ICH Q3C standards while preserving chemical integrity.
Module 1: Standard Removal (Rotary Evaporation)
Use this for bulk solvent removal (DCM, EtOAc, THF).
The Physics:
Viscous amines exhibit high surface tension. Rapid pressure drops cause "bumping" or "oiling out" (phase separation where solvent gets trapped inside the oil droplets).
Protocol:
Bath Temperature: Set to 40°C . (Do not exceed 50°C to prevent oxidation).
Pressure Ramping:
Start at 800 mbar (atmospheric).
Decrease pressure by 50 mbar every 2 minutes .
Target: 20 mbar for volatile solvents.
The "Spin-Dry" Technique:
Once the volume is low, increase rotation speed to maximum safe RPM .
This spreads the oil into a thin film on the flask wall, maximizing surface area for diffusion.
Troubleshooting Table: Rotavap Issues
Symptom
Diagnosis
Corrective Action
Bumping / Foaming
Pressure dropped too fast; solvent boiling violently.
Use a "Bump Trap." Bleed air to raise pressure, then lower slowly.
Oil "Crashing" Out
Rapid cooling caused phase separation.
Warm the flask with a heat gun (gentle) or re-dissolve in minimal solvent and re-evaporate slowly.
Condensation on Flask
Evaporative cooling is freezing the oil.
Submerge flask deeper in the water bath to maintain thermal energy.
Module 2: The "Sticky Oil" Protocol (High Vacuum)
Use this when NMR shows broad solvent peaks (e.g., DCM at 5.30 ppm) despite rotavapping.
The Science:
In viscous oils, solvent removal is governed by Fick’s Law of Diffusion . The solvent must diffuse from the center of the oil droplet to the surface to evaporate. If the oil is thick, diffusion is near-zero.
Protocol:
Transfer: Move the oil to a small vessel (e.g., 20 mL vial) to minimize headspace.
Manifold Setup: Connect to a Schlenk line or High Vacuum pump (< 1.0 mmHg).
Nitrogen Backfill Cycle (The "Lung" Method):
Step A: Apply full vacuum for 15 minutes.
Step B: Backfill with Nitrogen (inert gas) to atmospheric pressure.
Why? The N₂ gas dissolves slightly into the oil, disrupting the viscosity and creating "channels" for the trapped solvent to escape during the next vacuum pull.
Gentle Heat: Immerse the vial in a warm water bath (40°C) while under vacuum. Viscosity drops exponentially with temperature, aiding diffusion.
Module 3: Azeotropic Scavenging
Use this for stubborn solvents (Toluene, Pyridine) or trace water.
Certain solvents form azeotropes (mixtures with lower boiling points than the individual components), allowing you to "carry" the high-boiling impurities out.
Azeotrope Table for N-(2-methylbenzyl)cyclohexanamine
Trapped Solvent
Scavenger Solvent
Ratio (v/v)
Boiling Point of Azeotrope
Toluene
Methanol
28:72
63.8°C
Water
Ethanol
4:96
78.2°C
Pyridine
Toluene*
20:80
~110°C (Co-distillation)
DCM
Methanol
92:8
37.8°C
*Note: Toluene is harder to remove than Pyridine, but it doesn't smell as bad and is less toxic. Use Pentane to remove the final traces of Toluene.
Procedure:
Add 5-10 mL of the Scavenger Solvent to your oil.
Swirl to ensure a homogeneous phase.
Evaporate on Rotavap.
Repeat 2-3 times.
Module 4: Salt Formation (The Ultimate Fix)
Use this if the oil refuses to dry or if you require a stable solid.
Converting the amine to a salt (Hydrochloride or Oxalate) disrupts the amorphous oil structure and forms a crystalline lattice, which rejects solvent molecules.
Protocol:
Dissolve the amine oil in Diethyl Ether or Ethyl Acetate .
Cool to 0°C in an ice bath.
Dropwise add 2M HCl in Ether (or Dioxane).
A white precipitate (N-(2-methylbenzyl)cyclohexanamine hydrochloride) will form.
Filtration: Filter the solid.
Wash: Rinse with cold ether.
Dry: The solid will dry rapidly under vacuum, free of trapped solvents.
Visualizing the Workflow
The following diagram illustrates the decision tree for solvent removal based on the physical state of your amine.
Figure 1: Decision matrix for solvent removal from secondary amines.
Frequently Asked Questions (FAQ)
Q1: My oil turned into a white solid after sitting on the bench. Is it dry?A: Likely no . This is a common false positive. Secondary amines react with atmospheric CO₂ to form carbamate salts .
Test: Dissolve a small amount in CDCl₃. If you see a new peak around 160-164 ppm in ¹³C NMR, it’s a carbamate.
Fix: Wash the organic layer with dilute NaOH (1M) to revert the carbamate back to the free amine, then dry immediately under inert atmosphere (N₂/Ar).
Q2: I see a DCM peak at 5.30 ppm in NMR, but the integration won't go down.A: The DCM is likely trapped in "micelles" within the viscous oil.
Fix: Use the "Lung Method" (Module 2). Backfilling with N₂ breaks the surface tension. Alternatively, dissolve the oil in Pentane and re-evaporate. Pentane disrupts the oil structure and co-evaporates easily.
Q3: Can I use heat to speed this up?A: Be very careful. While N-(2-methylbenzyl)cyclohexanamine has a high boiling point, amines oxidize easily. Do not exceed 60°C . Always use an inert atmosphere (Nitrogen backfill) if heating is required.
References
ICH Guidelines. (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents.[2] International Council for Harmonisation.[2] Link
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for amine purification and azeotropes). Link
Wulf, C., et al. (2020). Strategies for the Removal of High-Boiling Solvents. Organic Process Research & Development.[3] (Discusses azeotropic drying and solvent swapping).
PubChem. (2024).[4] Compound Summary: Cyclohexanamine Derivatives. National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Process Chemistry Support Hub .
I am Dr. Aris, your Senior Application Scientist. You are likely scaling up the synthesis of N-(2-methylbenzyl)cyclohexanamine (also known as N-cyclohexyl-2-methylbenzylamine) as a pharmaceutical intermediate or a structural probe for mucolytic agents (analogous to the Bromhexine scaffold).
This guide addresses the transition from gram-scale optimization to kilo-scale production . We will focus on the Reductive Amination route, as it is the most reliable method for this transformation.
The synthesis involves the condensation of 2-methylbenzaldehyde (1) and cyclohexylamine (2) to form an imine (Schiff base), followed by reduction to the secondary amine (3).
The Challenge: The ortho-methyl group on the aldehyde introduces steric hindrance. On a small scale, this is negligible. On a large scale, it slows imine formation, making the reaction sensitive to water accumulation, which stalls the equilibrium.
Reaction Scheme
Figure 1: The steric bulk of the 2-methyl group dictates that water removal is the rate-limiting factor during imine formation.
Module 2: Troubleshooting & Optimization Guide
Scenario A: "The reaction stalls at 70-80% conversion."
Diagnosis: Equilibrium limitation due to water.
The Ortho-Effect: The 2-methyl group prevents the imine from lying flat, making it less stable than a standard benzyl imine. If water (generated during condensation) is not removed, the reaction reverts to the aldehyde.
Lab Fix (0–50g): Add Magnesium Sulfate (MgSO₄) or Titanium(IV) isopropoxide (1.2 equiv) to scavenge water.
Scale-Up Fix (>100g): Chemical scavengers become sludge hazards.
Protocol: Switch to Methanol (MeOH) as the solvent. While MeOH doesn't remove water, it solvates the imine well. If stalling persists, perform an azeotropic distillation using Toluene to strip water before adding the reducing agent.
Scenario B: "I see a large impurity peak at RRT 0.85."
Diagnosis: Unreacted Aldehyde or "Benzyl Alcohol" byproduct.
If you add NaBH₄ while unreacted aldehyde remains, the aldehyde reduces to 2-methylbenzyl alcohol . This is difficult to separate from your amine product by distillation due to boiling point similarities.
The Fix: Ensure Imine formation is >98% complete by HPLC/GC before adding the reducing agent. Do not "top up" with reducing agent hoping to push the reaction.
Scenario C: "The workup is a sticky emulsion."
Diagnosis: Boron-Amine Complexation.
Boron salts coordinate strongly with secondary amines, trapping your product in the aqueous phase or creating emulsions.
The Fix: Use an Oxidative Quench or Acid Hydrolysis .
Method: Quench with aqueous HCl to pH < 2 (breaks the B-N bond), stir for 30 mins, then basify with NaOH to extract the free amine.
Module 3: Scale-Up Protocol (The "Two-Step, One-Pot" Method)
We recommend Sodium Borohydride (NaBH₄) for scale-up over Sodium Triacetoxyborohydride (STAB). STAB is excellent for small batches but generates 3x the mass of boron waste and is significantly more expensive.
Scale: 1.0 Mole (~120g of Aldehyde)
Safety: Hydrogen gas evolution is significant. Ensure reactor is vented to a scrubber.
Parameter
Specification
Rationale
Solvent
Methanol (MeOH)
Solubilizes NaBH₄ and promotes imine formation.
Stoichiometry
1.0 equiv Aldehyde : 1.05 equiv Amine
Slight excess of amine ensures full aldehyde consumption (avoiding the alcohol impurity).
Temperature (Step 1)
20–25°C (4–6 hours)
Ambient temp is sufficient; heating increases color impurities.
Temperature (Step 2)
0–5°C (Addition)
NaBH₄ addition is exothermic.
Step-by-Step Execution:
Imine Formation:
Charge 2-Methylbenzaldehyde (120.1 g, 1.0 mol) and Methanol (600 mL) to the reactor.
Critical: Do not let internal temp exceed 10°C to prevent solvent boil-off or runaway.
Allow to warm to 20°C and stir for 2 hours.
Quench & Workup:
Slowly add 10% HCl (approx. 300 mL) to adjust pH to ~2. Caution: Vigorous H₂ evolution.
Stir for 30 mins (destroys Boron-Amine complexes).
Distill off Methanol under reduced pressure (optional, but improves extraction).
Basify with 20% NaOH to pH > 12.
Extract with Toluene or MTBE (2 x 300 mL).
Wash organic layer with Brine. Dry over Na₂SO₄.
Isolation (Salt Formation):
The free base is an oil. For high purity, convert to the Hydrochloride Salt .
Dissolve the oil in Ethanol. Add conc. HCl (1.1 equiv) or HCl in Isopropanol.
Cool to 0°C. Filter the white precipitate.
Module 4: Process Safety & Engineering Controls
Decision Tree: Choosing the Right Reducing Agent
Figure 2: Selection matrix for reducing agents. While Catalytic Hydrogenation is "greenest," NaBH4 is often preferred for this specific intermediate to avoid ring reduction of the aromatic system or the cyclohexyl ring.
FAQ: Common User Issues
Q: Can I use Catalytic Hydrogenation (H₂/Pd-C) instead?A: Yes, but proceed with caution. The 2-methyl group makes the benzyl ring electron-rich, but the cyclohexyl ring is also saturated. Standard Pd/C conditions are generally safe, but high pressure/temp can lead to debenzylation (cleaving the C-N bond you just made).
Recommendation: Use Pt/C (Platinum on Carbon) or Raney Nickel if you must use hydrogenation, as they are less prone to hydrogenolysis of benzyl amines than Pd/C [1].
Q: My product is colored (yellow/orange) instead of white.A: This is likely due to Schiff base oligomers or oxidation of the amine.
Fix: Perform the final crystallization from Isopropanol/Ethanol . If color persists, treat the free base solution with activated carbon before salt formation.
Q: Is the 2-methyl group acidic?A: No, but it is benzylic. Radical bromination conditions (if you plan to functionalize later, as in Bromhexine synthesis) will attack this methyl group. Ensure your synthesis order is correct.
References
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Validated as the gold standard for lab-scale reductive amination.
BenchChem. (2025).[3] "Synthesis and Chemical Characterization of Bromhexine Derivatives: A Technical Guide." Confirms the usage of cyclohexylamine and substituted benzaldehydes in this drug class.
Organic Chemistry Portal. "Reductive Amination: Sodium Borohydride." General protocols for two-step one-pot synthesis.
Google Patents. "Process for the preparation of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromobenzyl)amine." (Bromhexine Intermediate Scale-Up). Provides industrial context for the N-cyclohexyl-benzylamine scaffold.
Technical Guide: Spectral Characterization of N-(2-Methylbenzyl)cyclohexanamine
Executive Summary: The Structural Fidelity Imperative In the development of neuroactive ligands and mucolytic agents, secondary amines serving as "linker" scaffolds are critical. N-(2-methylbenzyl)cyclohexanamine (CAS: 5...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Fidelity Imperative
In the development of neuroactive ligands and mucolytic agents, secondary amines serving as "linker" scaffolds are critical. N-(2-methylbenzyl)cyclohexanamine (CAS: 5460-86-6, HCl salt: 52505-05-2) represents a classic structural motif where the ortho-substitution pattern dictates both steric conformation and pharmacological efficacy.
For the analytical scientist, the challenge is not merely identifying the compound but definitively distinguishing it from its regioisomers (meta- and para-methyl variants) and potential reductive amination byproducts. This guide provides a comparative analysis of spectral data (NMR, MS, IR), establishing a self-validating protocol for structural confirmation.
Comparative Analysis of Analytical Techniques
While Mass Spectrometry (MS) provides sensitivity, Nuclear Magnetic Resonance (NMR) offers the spatial resolution required to rule out regioisomers. The following table compares the utility of each technique for this specific molecule.
Medium: Hard to distinguish isomers based on mass alone.
Low: Cannot distinguish regioisomers easily.
Sample Requirement
~5-10 mg
~20-50 mg
< 1 mg
< 1 mg
Deep Dive: Spectral Interpretation & Logic
A. 1H NMR: The Symmetry Argument
The most robust method for validating the ortho-substitution is the analysis of the aromatic region.
The Ortho Signature: Unlike the para-isomer, which possesses a plane of symmetry rendering the AA'BB' aromatic protons equivalent, the N-(2-methylbenzyl) derivative lacks this symmetry. You will observe a complex 4-proton multiplet (δ 7.10–7.35 ppm) rather than two distinct doublets.
Steric Shift: The ortho-methyl group (δ ~2.35 ppm) exerts a slight shielding effect on the benzylic methylene protons (δ ~3.85 ppm) compared to the unsubstituted benzyl analog.
B. Mass Spectrometry: Fragmentation Pathways
In Electron Ionization (EI), secondary amines undergo predictable
-cleavage. For N-(2-methylbenzyl)cyclohexanamine, the fragmentation is driven by the stability of the resulting carbocations.
Diagnostic Peaks:
m/z 203 [M]+ : The molecular ion is typically weak but visible.
m/z 105 [Base Peak] : The formation of the 2-methylbenzyl cation (often rearranging to a methyl-tropylium ion) is the dominant pathway. This distinguishes it from unsubstituted benzyl amines (base peak m/z 91).
m/z 160 : Loss of propyl radical from the cyclohexyl ring (less common).
C. Visualization: MS Fragmentation Logic
The following diagram illustrates the mechanistic causality behind the observed mass spectrum.
Figure 1: Primary fragmentation pathways for N-(2-methylbenzyl)cyclohexanamine under EI-MS conditions.
Experimental Protocol: Synthesis & Purification
To generate a high-purity standard for spectral library matching, the reductive amination of 2-methylbenzaldehyde with cyclohexylamine using Sodium Triacetoxyborohydride (STAB) is the preferred "self-validating" method. STAB is mild enough to prevent over-reduction or byproduct formation (e.g., alcohols).
In a dry flask, dissolve 2-methylbenzaldehyde (5 mmol) in DCM (20 mL).
Add cyclohexylamine (5.5 mmol).
Checkpoint: Stir at room temperature for 30 minutes. The solution may become slightly warm or cloudy as water is generated. (TLC will show disappearance of aldehyde).
Reduction:
Cool the mixture to 0°C.
Add STAB (7.0 mmol) portion-wise over 10 minutes.
Allow the reaction to warm to room temperature and stir for 4–12 hours.
Mechanism:[2][3][4] STAB selectively reduces the protonated imine species without reducing the remaining aldehyde.
Workup & Isolation:
Quench with saturated aqueous NaHCO₃ (20 mL).
Extract with DCM (3 x 20 mL).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: If necessary, purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate 8:2 + 1% Triethylamine).
Workflow Visualization
Figure 2: One-pot reductive amination workflow for high-purity synthesis.
References
BenchChem. "An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine." BenchChem Technical Guides, 2025. Link
Sigma-Aldrich. "Cyclohexanamine, N-methyl- Spectral Data." Sigma-Aldrich Catalog. Link
National Institute of Standards and Technology (NIST). "Mass Spectrum of N-benzylcyclohexanamine." NIST Chemistry WebBook, SRD 69. Link
Chu, G., & Li, C. "Convenient and Clean Synthesis of Imines from Primary Benzylamines." Royal Society of Chemistry, 2010.[4] Link
Reich, H. J. "1H NMR Chemical Shifts - Aromatic and Benzylic Protons." University of Wisconsin-Madison Organic Chemistry Data. Link
Structural Validation of N-(2-methylbenzyl)cyclohexanamine: A Comparative Analytical Guide
Executive Summary & Molecule Profile[2] N-(2-methylbenzyl)cyclohexanamine (often encountered as its hydrochloride salt, CAS: 52505-05-2) is a secondary amine intermediate frequently used in the synthesis of mucolytics (e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[2]
N-(2-methylbenzyl)cyclohexanamine (often encountered as its hydrochloride salt, CAS: 52505-05-2) is a secondary amine intermediate frequently used in the synthesis of mucolytics (e.g., Bromhexine analogs) and CNS-active ligands.[1][2] Its structural integrity relies on three specific features: the secondary amine functionality, the integrity of the cyclohexyl ring, and—most critically—the ortho-positioning of the methyl group on the benzyl ring.
Misidentification of the ortho isomer (vs. meta or para) is a common pitfall in bulk synthesis due to the similar boiling points of isomeric starting aldehydes. This guide compares analytical workflows to definitively confirm this structure, moving from routine identification to absolute structural proof.
Key Structural Marker: Ortho-substituted benzene ring (1,2-disubstitution).[1][2]
Synthesis Context: The Source of Impurity
To understand what to analyze, one must understand how it is made. The standard synthesis involves the reductive amination of 2-methylbenzaldehyde and cyclohexylamine .[1]
Common Impurities to Target:
Imine Intermediate: Incomplete reduction (C=N bond presence).[1]
Tertiary Amine: Over-alkylation (Bis-alkylation of cyclohexylamine).[1][2]
Regioisomers: Meta- or Para-methylbenzyl isomers (originating from impure aldehyde starting material).[1][2]
Comparative Analytical Framework
We define three levels of structural confirmation. Researchers should select the tier based on the regulatory requirement (e.g., internal R&D vs. FDA submission).
Table 1: Analytical Method Comparison
Feature
Tier 1: Routine (QC)
Tier 2: Definitive (R&D/Pub)
Tier 3: Absolute (Regulatory)
Primary Technique
1H NMR (1D) + LC-MS
2D NMR (HSQC/HMBC) + IR
Single Crystal XRD (HCl Salt)
Time Investment
< 1 Hour
4-6 Hours
2-5 Days
Isomer Resolution
Moderate (Splitting patterns)
High (Through-bond correlations)
Absolute (Spatial coordinates)
Sample State
Solution (CDCl₃)
Solution (CDCl₃)
Solid Crystal
Key Blindspot
Can miss <1% regioisomers
Requires high purity
Requires crystallizable salt
Detailed Analytical Data & Interpretation
A. Nuclear Magnetic Resonance (NMR)
The ortho-substitution creates a specific magnetic environment that disrupts the symmetry seen in para isomers.[1]
δ 7.10 – 7.35 ppm (m, 4H): Aromatic protons.[1] Note: Unlike the symmetric AA'BB' system of para-isomers, the ortho-isomer displays a complex ABCD-like multiplet.[1][2]
Ortho vs. Para: In the para isomer, the aromatic region often simplifies to two distinct doublets.[3] In the target ortho compound, the proximity of the methyl group to the benzylic amine creates steric compression, often causing a slight downfield shift of the benzylic methylene compared to the para analog.
13C NMR (100 MHz, CDCl₃)
δ ~19.0 ppm: Ortho-Methyl carbon (distinctly shielded compared to meta/para).[1][2]
Base Peak: m/z 105.[1][4] This corresponds to the 2-methylbenzyl cation (or rearranged tropylium ion).[2] This is the dominant fragmentation pathway, cleaving the C-N bond.
Secondary Peak: m/z 160 (Loss of propyl/alkyl fragments from cyclohexyl ring – less common).[1]
Visualization: Analytical Workflows
Diagram 1: Structural Confirmation Decision Tree
This workflow guides the researcher from crude synthesis to validated structure.
Caption: Step-by-step logic flow for validating the N-(2-methylbenzyl)cyclohexanamine structure.
Diagram 2: Mass Spec Fragmentation Pathway
Understanding the m/z 105 peak is crucial for identifying the benzyl fragment.
Caption: Primary fragmentation pathway yielding the diagnostic m/z 105 peak.
Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt (For Tier 3 Analysis)
Converting the oil (free base) to a solid salt is the most reliable method for purification and long-term storage.
Dissolution: Dissolve 1.0 g of crude N-(2-methylbenzyl)cyclohexanamine in 5 mL of diethyl ether (anhydrous).
Acidification: Cool to 0°C. Dropwise add 2M HCl in diethyl ether (1.2 eq) under stirring.
Precipitation: A white precipitate should form immediately.[1]
Recrystallization: Filter the solid. Recrystallize from minimal hot ethanol/ethyl acetate (1:4).
Result: White needles suitable for X-ray diffraction (XRD) or high-purity melting point analysis (Expected MP: >200°C, decomp).
Protocol B: NMR Sample Preparation
Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina if the free base is sensitive to acid traces (though secondary amines are generally stable).[1][2]
Concentration: 10-15 mg per 0.6 mL solvent.
Shimming: Ensure good shimming on the aromatic region; poor shimming will merge the complex ortho splitting into a blob, mimicking a para pattern.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93648, 2-Amino-N-cyclohexyl-N-methylbenzylamine (Analog Reference).[1][2] Retrieved from [Link][1]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Journal of Organic Chemistry.[1][5] (Foundational synthesis protocol). Retrieved from [Link]
SpectraBase. N-Benzyl-N-cyclohexylmethylamine 13C NMR Spectrum. (Analogous structure for carbon shift verification). Retrieved from [Link]
A Comparative Guide to the Purity Assessment of Synthesized N-(2-methylbenzyl)cyclohexanamine
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. It ensures the reliability of experimental results and the safety and efficacy of potential therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. It ensures the reliability of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized N-(2-methylbenzyl)cyclohexanamine, a secondary amine with potential applications in medicinal chemistry. We will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to ensure you can implement a robust, self-validating purity assessment workflow.
The Importance of Purity for N-(2-methylbenzyl)cyclohexanamine
This guide will compare four key analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers unique advantages and, when used in conjunction, provides a comprehensive purity profile.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged approach is often the most effective strategy for purity determination. The table below summarizes the strengths and weaknesses of each technique in the context of analyzing N-(2-methylbenzyl)cyclohexanamine.
Technique
Principle
Strengths
Limitations
Primary Application in this Context
HPLC
Separation based on partitioning between a stationary and mobile phase.
High resolution for separating closely related impurities.[7] Quantitative accuracy.[11]
Requires a suitable chromophore for UV detection; derivatization may be necessary.[11][12]
Quantifying the primary compound and known impurities.
GC-MS
Separation based on volatility and interaction with a stationary phase, followed by mass analysis.
High sensitivity and specificity for identifying volatile impurities.[13][14][15] Provides structural information from mass spectra.[16]
Non-volatile impurities are not detectable. Derivatization may be needed for polar amines to improve peak shape.[13][17]
Identifying and quantifying volatile impurities and byproducts.
qNMR
Signal intensity is directly proportional to the number of nuclei.[18]
Absolute quantification without the need for a specific reference standard of the analyte.[9][19] Provides detailed structural information.[20] Non-destructive.[9]
Lower sensitivity compared to chromatographic methods.[7] Potential for signal overlap in complex mixtures.[9]
Accurate determination of the absolute purity of the bulk material.
FTIR
Absorption of infrared radiation by molecular vibrations.
Rapid identification of functional groups.[16][21] Good for detecting the presence of specific types of impurities (e.g., carbonyls from starting ketone).
Not suitable for quantification. Provides limited information on the identity of individual impurities in a mixture.
Rapid confirmation of the desired functional groups and screening for major functional group impurities.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating systems.
Overall Purity Assessment Workflow
The following diagram illustrates the logical flow for a comprehensive purity assessment of synthesized N-(2-methylbenzyl)cyclohexanamine.
Caption: Workflow for the purity assessment of N-(2-methylbenzyl)cyclohexanamine.
Reverse-phase HPLC is a powerful technique for separating the target compound from non-volatile impurities.[7] Due to the weak UV absorbance of the analyte, pre-column derivatization with a chromophoric agent is often beneficial.[11][22]
Step-by-Step Protocol:
Sample Preparation:
Accurately weigh approximately 10 mg of the synthesized N-(2-methylbenzyl)cyclohexanamine and dissolve it in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to prepare a 1 mg/mL stock solution.
Prepare a series of calibration standards from a certified reference standard of N-(2-methylbenzyl)cyclohexanamine.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[23]
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for improved peak shape).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm and 254 nm.
Injection Volume: 10 µL.
Data Analysis:
Integrate the peak areas of the main compound and all impurities.
Calculate the percentage purity using the area normalization method. For higher accuracy, use a calibration curve generated from the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is ideal for identifying and quantifying volatile impurities such as residual solvents and low molecular weight byproducts.[10][14] Derivatization can be employed to improve the chromatographic behavior of the amine.[13][17]
Step-by-Step Protocol:
Sample Preparation:
Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
(Optional Derivatization): For improved peak shape, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60°C for 30 minutes.
Instrumentation and Conditions:
GC-MS System: A standard GC-MS instrument.
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[14]
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injector Temperature: 250 °C.
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-500.
Data Analysis:
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
Quantify impurities using an internal standard or by area percentage.
Potential Fragmentation Pathways in GC-MS
Understanding the fragmentation of the parent molecule is key to identifying related impurities.
Caption: Key fragmentation pathways for impurity identification in GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an accurate measure of the absolute purity of the synthesized compound against a certified internal standard.[9][18][19][24]
Step-by-Step Protocol:
Sample Preparation:
Accurately weigh approximately 10-20 mg of the synthesized compound and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same NMR tube.
The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.[19]
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
NMR Data Acquisition:
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate integration.
Data Processing and Calculation:
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
FTIR is a rapid and simple method to confirm the presence of key functional groups and the absence of certain impurities.[16][25][26]
Step-by-Step Protocol:
Sample Preparation:
Place a small amount of the neat liquid sample or a KBr pellet of a solid sample in the FTIR spectrometer.
Data Acquisition:
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation:
Confirm the presence of the N-H stretch for a secondary amine (a single weak to medium band around 3300-3500 cm⁻¹).[16][21][27]
Look for C-H stretches (aliphatic and aromatic) and aromatic C=C bending vibrations.
The absence of a strong C=O stretch (around 1715 cm⁻¹) from unreacted cyclohexanone is a key indicator of reaction completion.
Conclusion
A comprehensive purity assessment of synthesized N-(2-methylbenzyl)cyclohexanamine requires a multi-faceted analytical approach. While HPLC and GC-MS are invaluable for separating and identifying impurities, qNMR provides an accurate measure of absolute purity. FTIR serves as a rapid initial screening tool. By employing these techniques in a logical workflow, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
Benchchem. (n.d.). Application Notes and Protocols for GC-MS Analysis of Secondary Amines.
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
SIELC. (n.d.). Separation of Cyclohexanamine, N,N-di-2-propenyl- on Newcrom R1 HPLC column.
Clark, C. R., DeRuiter, J., & Noggle, F. T. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatography Science, 30(10), 399-404. Retrieved from [Link]
Li, F., et al. (2019). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. Retrieved from [Link]
Benchchem. (n.d.). High-performance liquid chromatography method for 2-methyl-N-pentylcyclohexan-1-amine.
Various Authors. (2023). Why do we use NMR spectroscopy in purity analysis?. Quora. Retrieved from [Link]
Eyer, K. (2020). Quantitative NMR Spectroscopy. Sigma-Aldrich.
Wang, Y., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Molecules. Retrieved from [Link]
Unknown Author. (2011). Structural analysis of amines.
Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Retrieved from [Link]
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde.
BAuA. (2023). Determination of amines in workplace air using gas chromatography (headspace GC-MS).
Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines.
Edwards, O. E., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Retrieved from [Link]
Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. Retrieved from [Link]
Critchfield, F. E., & Johnson, J. B. (1956). Titration of Primary and Secondary Aliphatic Amines in the Presence of Tertiary Amines. Analytical Chemistry. Retrieved from [Link]
Illinois State University. (2015). Infrared Spectroscopy.
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-N-methylbenzylamine.
US Patent Office. (1975). US3864402A - Purification of secondary alkyl amines.
Benchchem. (n.d.). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
Google Patents. (n.d.). CH622488A5 - Process for the preparation of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromobenzyl)amine.
de Meijere, A., & Kozhushkov, S. I. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses. Retrieved from [Link]
Google Patents. (n.d.). DK145293B - METHOD FOR PREPARING N-CYCLOHEXYL-N-METHYL-N- (2-AMINO-3,5-DIBROMO-BENZYL) -AMINE.
Popa, D. S., et al. (2012). HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. ResearchGate. Retrieved from [Link]
Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones.
France, S. P., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Science. Retrieved from [Link]
de la Cruz, J., et al. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts. Retrieved from [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
Fukuyama, T., & Kan, T. (2001). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan. Retrieved from [Link]
Schenck, F. J., & Lehotay, S. J. (2009). Assessment of Primary and Secondary Amine Adsorbents and Elution Solvents with or without Graphitized Carbon for the SPE Clean-Up of Food Extracts in Pesticide Residue Analysis. ResearchGate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analysis of N-(2-methylbenzyl)cyclohexanamine Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
N-(2-methylbenzyl)cyclohexanamine (NMBC) represents a pivotal lipophilic secondary amine scaffold that sits at the intersection of two distinct pharmacological classes: mucoregulators (analogous to Bromhexine) and Sigma-1 receptor (
R) ligands .[1] While often encountered as an impurity or intermediate in the synthesis of respiratory therapeutics, its structural properties—specifically the steric bulk of the ortho-methyl group and the lipophilic cyclohexyl ring—confer unique physicochemical profiles that warrant independent investigation for CNS penetrability and off-target modulation.
This guide provides a rigorous comparative analysis of NMBC against its functional analogs, detailing synthesis protocols, structure-activity relationships (SAR), and experimental validation workflows.
Part 1: Chemical Profile & Structural Analogs[1]
The pharmacological efficacy of cyclohexanamine derivatives is governed by the electronic and steric nature of the benzyl substituent. NMBC (Compound 1 ) is characterized by a high LogP and the absence of hydrogen-bond donors (HBD) on the aromatic ring, distinguishing it from the classic mucolytic Bromhexine .
Comparative Analogs Table
Compound
Structure Name
CAS
LogP (Pred)
Key Functional Feature
Primary Application
1 (NMBC)
N-(2-methylbenzyl)cyclohexanamine
52505-05-2
4.8
o-Methyl steric block; High lipophilicity
Scaffold / R Ligand
2 (Ref)
Bromhexine
3572-43-8
5.3
o-NH₂, m,m-Di-Br
Mucolytic (TMPRSS2 Inhibitor)
3
N-Benzylcyclohexanamine
10108-56-2
4.2
Unsubstituted Benzyl
General Intermediate
4
N-(2-chlorobenzyl)cyclohexanamine
10354-52-6
4.9
o-Chloro bioisostere
Sigma Receptor Probe
5
Ambroxol
18683-91-5
2.7
p-OH (cyclohexyl), o-NH₂, m,m-Di-Br
Active Metabolite (High Polarity)
Structural Logic
Lipophilicity & CNS Entry: NMBC lacks the polar aniline amine and hydroxyl groups found in Ambroxol, facilitating blood-brain barrier (BBB) penetration. This shifts its potential utility from respiratory epithelium targeting to CNS receptor modulation.
Ortho-Substitution Effect: The 2-methyl group in NMBC mimics the steric bulk of the 2-amino group in Bromhexine but removes the hydrogen bond donor capability, altering receptor binding kinetics.[1]
Part 2: Pharmacological Mechanisms & SAR[1]
Mucociliary Clearance (Bromhexine-Like Activity)
Bromhexine functions by disrupting the structure of acid mucopolysaccharide fibers in sputum.[1]
Mechanism: It induces lysosomal enzyme activation.
NMBC Analysis: The lack of the aniline nitrogen reduces lysosomotropic accumulation compared to Bromhexine. However, the cyclohexyl amine core remains protonated at physiological pH, maintaining basicity essential for interaction with acidic mucins.
Sigma-1 Receptor (
R) Modulation
The
R pharmacophore typically requires a basic nitrogen flanked by two hydrophobic regions.[1]
Pharmacophore Fit: NMBC fits the "Region A (Hydrophobic) - N (Basic) - Region B (Hydrophobic)" model perfectly.[1]
Region A: Cyclohexyl ring (bulky aliphatic).
Region B: 2-Methylbenzyl (aromatic with steric twist).[1]
Selectivity: The ortho-methyl group induces a torsional twist in the benzyl ring relative to the amine, potentially enhancing selectivity for
over or NMDA receptors compared to the flat, unsubstituted analog.
Pathway Visualization
The following diagram illustrates the divergent signaling pathways influenced by ring substitution.
Caption: Divergent pharmacological outcomes based on benzyl ring substitution. Bromhexine targets respiratory lysosomes, while the lipophilic NMBC analog favors CNS Sigma-1 receptor interaction.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of NMBC via Reductive Amination
Rationale: Reductive amination is preferred over direct alkylation (using benzyl halides) to avoid over-alkylation to the tertiary amine.
Imine Formation: Dissolve 2-methylbenzaldehyde (10 mmol) in DCM (50 mL). Add cyclohexanamine (10 mmol) and glacial acetic acid (0.1 mL). Stir at Room Temperature (RT) for 2 hours under nitrogen. Checkpoint: Monitor disappearance of aldehyde via TLC (Hex:EtOAc 4:1).
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes.
Quench: Allow to warm to RT and stir overnight. Quench with sat. NaHCO₃.
Extraction: Extract organic layer, wash with brine, dry over Na₂SO₄.
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (SiO₂, DCM:MeOH 95:5).
Salt Formation: Dissolve oil in Et₂O and add 2M HCl in ether to precipitate NMBC Hydrochloride (White solid).
Protocol B: Sigma-1 Receptor Binding Assay
Rationale: To validate the neuroactive potential of NMBC compared to the standard ligand (+)-Pentazocine.
Preparation: Incubate membrane homogenates (500 µg protein) with [³H]-(+)-Pentazocine (3 nM) in Tris-HCl buffer (pH 7.4).
Competition: Add NMBC at varying concentrations (
M to M).
Incubation: Incubate at 37°C for 120 minutes.
Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester.
Quantification: Measure radioactivity via liquid scintillation counting.
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Self-Validation: The
for Haloperidol should be ~1-5 nM.[1] If >10 nM, the assay sensitivity is compromised.
Part 4: Data Presentation & Interpretation[1][6]
Structure-Activity Relationship (SAR) Matrix
Substituent (Ortho)
Steric Bulk (A value)
Electronic Effect ()
Predicted Affinity
Mucolytic Potency
-H
Low
Neutral
Moderate
Low
-CH₃ (NMBC)
Medium
Weak Donor
High
Low
-NH₂
Medium
Strong Donor
Low
High
-Cl
Medium
Weak Withdrawer
High
Low
Interpretation:
Steric Clashes: The ortho-methyl group in NMBC restricts the rotation of the phenyl ring. In the Sigma-1 receptor pocket, this restriction often favors high-affinity binding by locking the molecule in a bioactive conformation that mimics the rigid structure of pentazocine.[1]
Electronic Effects: Unlike the electron-rich aniline in Bromhexine (which is susceptible to oxidation), the o-tolyl moiety in NMBC is metabolically robust, likely extending the half-life (
A Senior Application Scientist's Guide to Cross-Referencing NMR Data with Chemical Structure Databases
Introduction: The Cornerstone of Modern Structure Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone for determining the structure of organic molecules.[1][2][3] From novel drug candi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Cornerstone of Modern Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone for determining the structure of organic molecules.[1][2][3] From novel drug candidates to complex natural products, NMR provides an unparalleled window into the atomic connectivity and spatial arrangement of a molecule. However, the raw spectral data—a series of peaks and multiplets—is only the first piece of the puzzle. The true power of NMR is unlocked when this data is rigorously cross-referenced with established chemical structure databases. This process of comparison and validation is not merely a confirmatory step; it is an integral part of structure elucidation that transforms spectral patterns into confident molecular structures.
This guide provides an in-depth comparison of the essential tools and methodologies for cross-referencing NMR data. We will explore the landscape of chemical databases, detail the workflows for both manual and automated structure verification, and provide the experimental context necessary to ensure the integrity of your results. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structure characterization.
Section 1: The Landscape of Chemical Structure Databases for NMR Data
The choice of a chemical structure database is a critical first step that dictates the scope and success of your cross-referencing efforts. These repositories vary widely in their content, access models, and search capabilities. Understanding their fundamental differences is key to an efficient workflow.
Types of Databases:
Public and Open-Access Databases: These are invaluable resources for the academic and research communities.
PubChem: An open chemistry database that contains information on chemical substances and their biological activities. While not a primary NMR database, it is often used as a structural reference.
Biological Magnetic Resonance Bank (BMRB): An open-access repository specializing in NMR spectroscopic data for biological macromolecules and metabolites.[4][5][6][7][8] It is a primary resource for researchers in biochemistry and metabolomics.
nmrshiftdb: A web database for organic structures and their NMR spectra, which allows for spectrum prediction and searching of spectra and structures.[9]
Commercial Databases: These are typically subscription-based services that offer curated data and advanced search functionalities.
CAS SciFinder-n: A comprehensive database for chemical literature and substance information.[10][11][12] It provides access to a vast collection of experimental and predicted NMR spectra.[13][14][15]
Elsevier's Reaxys: A powerful database that extracts experimental data, including NMR spectra, from journals and patents.[16][17] It allows for detailed searches based on substance properties and reaction data.[18][19]
Wiley's AIST Spectral Database (SDBS): A collection of over 25,000 spectral records of pure organic compounds, including both ¹H and ¹³C NMR spectra.[20]
Specialized Databases: These focus on specific classes of compounds.
Natural Products Magnetic Resonance Database (NP-MRD): A dedicated, open-access resource for natural product NMR data, containing a large collection of experimental spectra.[21]
Section 2: Methodologies for Cross-Referencing: From Manual Inspection to Automated Elucidation
Cross-referencing can range from a simple manual comparison to a sophisticated, software-driven process. The chosen methodology often depends on the complexity of the molecule and the resources available.
Manual and Semi-Automated Cross-Referencing
This traditional approach involves the manual comparison of experimental peak lists (chemical shifts, multiplicities, and coupling constants) with data reported in the literature or stored in databases.
Workflow:
Acquire and Process High-Quality NMR Data: Obtain a standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.
Peak Picking and Analysis: Carefully identify and tabulate all relevant peaks and their characteristics.
Database Search: Use the molecular formula (if known) and key structural fragments inferred from the spectra to search databases like SciFinder-n or Reaxys.[14][18]
Comparative Analysis: Retrieve candidate structures and their reported NMR data. Meticulously compare the experimental data with the literature values, paying close attention to solvent effects and referencing.
Computer-Assisted Structure Elucidation (CASE)
CASE systems represent a significant leap in efficiency and accuracy for structure elucidation.[22] These software platforms use NMR and other analytical data (like Mass Spectrometry) to generate and rank all possible structures consistent with the experimental evidence.[22][23][24]
Key Principles of CASE:
Constraint-Based Structure Generation: The software uses correlations from 2D NMR spectra (like HMBC and COSY) to build a "Molecular Connectivity Diagram" (MCD), which outlines how atoms are connected.[22]
Isomer Generation: Based on the MCD and the molecular formula, the system generates all possible constitutional isomers.
Prediction and Ranking: For each candidate structure, the software predicts the NMR spectrum (primarily ¹³C) and compares it to the experimental data. Structures are then ranked based on the goodness of fit.[22][25]
Leading CASE Software Solutions:
ACD/Structure Elucidator Suite: A widely cited and industry-leading CASE software that offers a comprehensive workflow from data processing to final structure ranking.[22][26] It can search internal libraries as well as large external databases like PubChem.[22]
Mnova Structure Elucidation: An integrated software that provides a streamlined 6-step workflow for CASE, from data input to structure ranking based on predicted ¹³C chemical shifts.[25][27]
Sherlock: A free and open-source CASE software that gives the user significant control over the elucidation process, from peak picking to structure generation and ranking.[23][24][28]
The following diagram illustrates the generalized workflow for Computer-Assisted Structure Elucidation.
Caption: Standard workflow from sample preparation to database cross-referencing.
Section 4: Automated vs. Manual Cross-Referencing: A Comparative Analysis
While CASE offers powerful automation, it is essential to understand its strengths and limitations compared to manual analysis. Automated systems excel at handling the combinatorial complexity of structure generation, which can be overwhelming for a human analyst. [22]However, they can be susceptible to errors from low-quality data or artifacts.
The most robust approach is often a synergistic one, where automated tools generate a short list of high-probability candidates, and the researcher applies their expertise to make the final, definitive structure assignment.
Comparison of Manual vs. Automated Structure Verification:
Feature
Manual Verification
Automated Verification (CASE)
Speed
Slow, especially for complex molecules.
Very fast; can solve structures in seconds to minutes. [26]
Throughput
Low; suitable for a small number of samples.
High; can be integrated into automated workflows for large datasets. [27][29]
Bias
Prone to human bias; researchers may favor an expected structure. [26]
Objective; generates all possibilities based on data, reducing bias.
Error Source
Subjective interpretation of complex or ambiguous spectra.
Sensitive to data quality (e.g., artifacts, impurities) and requires accurate molecular formula.
Expertise
Requires a high level of expertise in NMR interpretation.
Reduces the level of expertise needed for initial analysis, but expert oversight is crucial.
Best For
Final confirmation of automated results, simple structures, or when CASE fails.
Complex de novo structure elucidation, high-throughput screening, dereplication. [22]
This diagram contrasts the logical flow of manual versus automated verification.
Caption: Logical flow of manual versus automated structure verification.
Conclusion: Best Practices for Trustworthy Structure Elucidation
Cross-referencing NMR data with chemical structure databases is an indispensable process in modern chemistry. The convergence of high-quality experimental data, comprehensive databases, and powerful CASE software has streamlined and enhanced the reliability of structure elucidation.
For the highest level of confidence, a multi-faceted approach is recommended:
Prioritize Data Quality: Always start with clean, well-resolved, and properly processed NMR spectra.
Leverage Automation: Use CASE software to navigate combinatorial complexity and generate an unbiased list of candidate structures.
Apply Expert Review: Critically evaluate the output of automated systems. A scientist's intuition and experience are irreplaceable in identifying subtle inconsistencies or confirming a novel structure.
Orthogonal Validation: Whenever possible, use complementary analytical techniques (e.g., Mass Spectrometry, IR Spectroscopy, X-ray Crystallography) to provide independent verification of the proposed structure.
[30]
By integrating these principles, researchers can navigate the complexities of structure elucidation with greater speed, accuracy, and confidence, ultimately accelerating the pace of scientific discovery.
References
Structure Elucidator Suite - CASE NMR Software. ACD/Labs. [Link]
BMRB - Biological Magnetic Resonance Bank. University of Wisconsin-Madison. [Link]
rNMR: open source software for identifying and quantifying metabolites in NMR spectra. Lewis, I. A., Schommer, S. C., & Markley, J. L. (2009). Magnetic Resonance in Chemistry, 47(S1), S123-S128. [Link]
Biological Magnetic Resonance Data Bank - Wikipedia. Wikipedia. [Link]
MetaboLabPy—An Open-Source Software Package for Metabolomics NMR Data Processing and Metabolic Tracer Data Analysis. MDPI. [Link]
Biological Magnetic Resonance Data Bank. Dashti, H., et al. (2022). Nucleic Acids Research, 51(D1), D1438-D1445. [Link]
Searching for NMR Data with Reaxys. University of Pennsylvania Libraries. [Link]
nmRanalysis: An Open-Source Web Application for Semi-automated NMR Metabolite Profiling. Prymolenna, A. V., et al. (2025). Analytical Chemistry. [Link]
BMRB - Biological Magnetic Resonance Bank (API). University of Wisconsin-Madison. [Link]
Biological Magnetic Resonance Data Bank. Ulrich, E. L., et al. (2008). Nucleic Acids Research, 36(Database issue), D402–D408. [Link]
Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data. Wenk, M., Nuzillard, J. M., & Steinbeck, C. (2023). Molecules, 28(3), 1448. [Link]
Sherlock-A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data. Wenk, M., Nuzillard, J. M., & Steinbeck, C. (2023). Molecules, 28(3), 1448. [Link]
An overview of tools for the validation of protein NMR structures. Rosato, A., et al. (2013). Current Opinion in Structural Biology, 23(5), 725-734. [Link]
An overview of tools for the validation of protein NMR structures. Montelione, G. T., et al. (2013). Current Opinion in Structural Biology, 23(5), 725-734. [Link]
NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. ChemRxiv. [Link]
Mnova Verify I Structure Verification. Bruker. [Link]
Comparison of nuclear magnetic resonance software. Grokipedia. [Link]
A framework for automated structure elucidation from routine NMR spectra. Sorkin, A., et al. (2021). Chemical Science, 12(45), 15068-15078. [Link]
NMR Database for Faster Structural Data. CAS. [Link]
NMRExtractor: leveraging large language models to construct an experimental NMR database from open-source scientific publications. Chemical Science (RSC Publishing). [Link]
Re-referenced Chemical Shifts Database. RefDB. [Link]
Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Siew, J. Y., et al. (2022). Scientific Reports, 12(1), 3045. [Link]